Vinylfluorosilane
Description
Overview of Vinylfluorosilane within Organofluorosilane Chemistry
The study of this compound and its derivatives contributes to a broader understanding of structure-property relationships in organosilicon compounds. These compounds are not only of academic interest but also have practical relevance in materials science and as intermediates in organic synthesis. wikipedia.orgontosight.airesearchgate.net For instance, vinyl-substituted silanes are utilized as coupling agents and monomers in the production of polymers and composites. wikipedia.orgontosight.ai
Academic Significance and Research Trajectory
The academic importance of this compound lies primarily in its utility as a model for fundamental physicochemical studies. acs.orgnih.gov Research has historically focused on determining its structural parameters, conformational preferences, and the energy barriers associated with internal rotation. acs.orgnih.gov Early investigations into organosilicon compounds laid the groundwork for understanding the unique properties endowed by the silicon atom. thermofishersci.in The specific research trajectory for this compound has been heavily influenced by the development of advanced spectroscopic and computational techniques.
A significant area of research has been the conformational analysis of this compound, which can exist as different rotational isomers (rotamers), primarily the cis and gauche conformers. acs.orgnih.gov The relative stability of these conformers and the energy barriers for their interconversion provide deep insights into the subtle non-bonded interactions within the molecule. This research is crucial for building and refining theoretical models that can predict the behavior of more complex organosilane systems. acs.org
Methodological Frameworks in this compound Research
The investigation of this compound relies on a combination of experimental and theoretical methods.
Spectroscopic Techniques: Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is a cornerstone for studying this compound. acs.orgnih.govuni-siegen.de By analyzing the vibrational spectra in different phases (gas, liquid, and solid) and at various temperatures, researchers can identify the characteristic frequencies of different conformers and determine their relative populations. acs.orgresearchgate.net For example, variable-temperature studies of the infrared spectra of this compound dissolved in liquefied noble gases like krypton and xenon have been instrumental in determining the enthalpy differences between the gauche and cis conformers. acs.orgnih.gov Rotational spectroscopy, particularly microwave spectroscopy, has also been employed to obtain precise structural parameters for the different conformers. acs.orgifpan.edu.pllibretexts.org
Computational Chemistry: Ab initio calculations and density functional theory (DFT) are powerful theoretical tools used to complement experimental findings. nih.govacs.org These computational methods are used to predict equilibrium geometries, relative energies of conformers, barriers to internal rotation, and vibrational frequencies. acs.orgresearchgate.net The accuracy of these calculations is often benchmarked against experimental data. For this compound, various levels of theory and basis sets have been used to model its properties, with results generally showing good agreement with experimental observations regarding the greater stability of the gauche conformer. acs.orgnih.gov
Detailed Research Findings:
A comprehensive study of this compound has provided detailed insights into its conformational landscape. acs.orgnih.gov The research utilized a combination of gas-phase infrared and Raman spectroscopy, along with variable-temperature studies in liquid krypton and xenon solutions.
It was determined that this compound exists as two stable conformers: gauche and cis. Experimental data from both krypton and xenon solutions consistently show that the gauche conformer is the more stable form. acs.org
The following table summarizes the experimentally determined enthalpy differences between the conformers:
| Solvent | Enthalpy Difference (cm⁻¹) | Enthalpy Difference (kJ/mol) | More Stable Conformer |
| Liquid Krypton | 76 ± 7 | 0.91 ± 0.08 | gauche |
| Liquid Xenon | 69 ± 7 | 0.82 ± 0.08 | gauche |
Ab initio calculations at various levels of theory, up to 6-311+G(2df,2pd), have corroborated these experimental findings, consistently predicting the gauche conformer to be the more stable rotamer. acs.orgnih.gov
Furthermore, the potential function governing the internal rotation of the SiH₂F group relative to the vinyl group has been determined from far-infrared spectral data. This analysis yielded the barriers for conformational interchange. acs.org
The following table presents the calculated barriers to internal rotation:
| Transition | Barrier Height (cm⁻¹) | Barrier Height (kJ/mol) |
| gauche to cis | 664 | 7.94 |
| gauche to gauche | 608 | 7.27 |
Complete vibrational assignments for both the gauche and cis conformers have been proposed based on the extensive spectroscopic data. acs.org Additionally, by combining experimental microwave rotational constants with ab initio predicted structural values, adjusted r₀ structural parameters have been obtained for both conformers, allowing for detailed comparisons with related molecules like vinylsilyl chloride and methyl vinyl silane (B1218182). acs.org
Structure
2D Structure
Properties
Molecular Formula |
C2H3FSi |
|---|---|
Molecular Weight |
74.13 g/mol |
InChI |
InChI=1S/C2H3FSi/c1-2-4-3/h2H,1H2 |
InChI Key |
ZQBONCUZGDEEHZ-UHFFFAOYSA-N |
Canonical SMILES |
C=C[Si]F |
Origin of Product |
United States |
Synthetic Methodologies for Vinylfluorosilane and Its Derivatives
General Synthetic Routes to Vinylsilane Scaffolds Applicable to Fluorinated Analogs
The creation of the vinylsilane framework is the initial and fundamental step. Several powerful methods have been developed for this purpose, each with its own advantages regarding substrate scope, selectivity, and reaction conditions. These methods are generally applicable for preparing precursors to vinylfluorosilanes.
Hydrosilylation of Alkynes
Hydrosilylation of alkynes stands out as one of the most direct and atom-economical methods for the synthesis of vinylsilanes. google.comwikipedia.orgwikipedia.org This reaction involves the addition of a silicon-hydrogen bond across the carbon-carbon triple bond of an alkyne, typically catalyzed by a transition metal complex. wikipedia.org The choice of catalyst, silane (B1218182), and reaction conditions plays a pivotal role in determining the outcome of the reaction. google.com
A wide array of transition metal catalysts have been employed for the hydrosilylation of alkynes, with platinum, rhodium, and ruthenium complexes being the most common. scientificspectator.comsigmaaldrich.com Classical platinum catalysts, such as Speier's (H₂PtCl₆) and Karstedt's catalysts, are effective for producing trans-β-vinylsilanes. sigmaaldrich.com Rhodium-based catalysts also tend to favor the formation of the trans product. sigmaaldrich.com
Conversely, ruthenium-based catalysts, like [Cp*Ru(MeCN)₃]PF₆, have been shown to be highly efficient in producing 1,1-disubstituted α-vinylsilanes from terminal alkynes. sigmaaldrich.comresearchgate.net This catalyst is tolerant of a broad range of functional groups, including halogens, which is pertinent for the synthesis of precursors to vinylfluorosilanes. sigmaaldrich.com More recently, earth-abundant and less expensive metal catalysts based on iron and cobalt have been investigated. For instance, cobalt complexes with bidentate phosphine (B1218219) ligands can effectively catalyze the hydrosilylation of terminal alkynes to yield (E)-β-vinylsilanes. acs.org
Table 1: Catalyst Systems in Alkyne Hydrosilylation
| Catalyst System | Typical Product(s) | Key Features |
| Platinum (e.g., Speier's, Karstedt's) | trans-β-vinylsilanes | Classical, effective for trans products. sigmaaldrich.com |
| Rhodium (e.g., [Rh(cod)₂]BF₄) | trans-β-vinylsilanes | Powerful for synthesis of trans-β-vinylsilanes. sigmaaldrich.com |
| Ruthenium (e.g., [Cp*Ru(MeCN)₃]PF₆) | α-vinylsilanes, Z-vinylsilanes | High regioselectivity for α-products from terminal alkynes; trans-addition to internal alkynes. sigmaaldrich.comresearchgate.net |
| Cobalt (e.g., Co(OAc)₂/dppb) | (E)-β-vinylsilanes | Inexpensive, bench-stable precatalyst. acs.org |
| Iron | (E)-β-vinylsilanes | Alternative to noble metal catalysts. |
The hydrosilylation of a terminal alkyne can potentially yield three different isomers: the α-vinylsilane (Markovnikov addition) and the (E)- and (Z)-β-vinylsilanes (anti-Markovnikov addition). google.com The control over regioselectivity and stereoselectivity is a significant challenge and is highly dependent on the catalyst system, the substituents on the alkyne and silane, and the reaction conditions. google.comacs.org
For instance, ruthenium catalysts like [Cp*Ru(MeCN)₃]PF₆ exhibit excellent regioselectivity for the formation of α-vinylsilanes from terminal alkynes. sigmaaldrich.com In contrast, cobalt catalysts paired with bidentate phosphine ligands direct the reaction towards the formation of (E)-β-vinylsilanes with high selectivity. acs.org A fascinating aspect of cobalt catalysis is the ability to switch the regioselectivity by simply changing the ligand; the use of bipyridine ligands with a cobalt catalyst can favor the formation of α-vinylsilanes. acs.org
With internal alkynes, ruthenium catalysts have been shown to exclusively yield Z-vinylsilanes through a trans-addition mechanism. sigmaaldrich.com The regioselectivity in these cases is influenced by the steric and electronic properties of the alkyne substituents. sigmaaldrich.com
Catalyst Systems in Hydrosilylation
Alkenyl Organometallic Reagent-Mediated Syntheses
The reaction of alkenyl organometallic reagents, such as vinyllithium (B1195746) or vinyl Grignard reagents, with chlorosilanes is a well-established method for the formation of vinylsilanes. wikipedia.orgnih.gov This approach is particularly useful for introducing a vinyl group to a pre-functionalized silane. For example, vinylmagnesium bromide can react with a chlorosilane to afford the corresponding vinylsilane. acs.org This method offers a straightforward route to vinylsilanes when the corresponding alkenyl organometallic reagent is readily available. The reactivity of halosilanes towards Grignard reagents follows the order Si–Cl > Si–Br > Si–I, with fluorosilanes showing unique reactivity that allows for substitution by sterically hindered Grignard reagents. google.com
Dehydrogenative Silylation
Dehydrogenative silylation has emerged as another powerful strategy for the synthesis of vinylsilanes. wikipedia.org This method involves the reaction of an alkene with a hydrosilane in the presence of a catalyst, leading to the formation of a vinylsilane and dihydrogen as the only byproduct. Iridium-catalyzed dehydrogenative silylation of terminal alkenes can produce (Z)-vinylsilanes with high selectivity. A metal-free approach for the dehydrogenative silylation of enamides has also been developed, yielding functionalized vinylsilanes with high stereoselectivity. chemrxiv.org
Fluorination Strategies for Organosilanes Leading to Fluorosilanes
The introduction of fluorine onto the silicon atom is the final key step in the synthesis of vinylfluorosilane. This is most commonly achieved through halogen exchange reactions, where a less reactive halogen on the silicon, typically chlorine, is replaced by fluorine.
A direct and effective method for the synthesis of vinyltrifluorosilane is the reaction of vinyltrichlorosilane with a suitable fluorinating agent. nih.gov Antimony trifluoride (SbF₃) has been successfully used for this transformation. nih.gov Other metal fluorides such as zinc fluoride (B91410) (ZnF₂) have also been employed as fluorinating agents for chlorosilanes, although concerns about cost and toxicity can arise with some metal fluorides. nih.gov
An alternative and industrially viable approach involves the use of potassium hydrogen fluoride (KHF₂), which is an inexpensive and low-toxicity fluorinating agent. nih.gov It has been shown that chlorosilanes react readily with potassium hydrogen fluoride compounds of the formula KF(HF)n (where 1.5 ≤ n ≤ 5) to produce fluorosilanes efficiently. nih.gov
The choice of fluorinating agent can be critical and depends on the specific substrate and desired reactivity. For instance, nucleophilic fluorinating agents like potassium fluoride (KF) can be used, and their reactivity can be enhanced by using phase-transfer catalysts or by appending potassium-chelating groups to the organosilane substrate. google.comacs.org Electrophilic fluorinating agents, such as N-fluoropyridinium salts, have also been used for the fluorination of organosilanes, where the silyl (B83357) group can activate an adjacent π-system towards electrophilic attack.
Table 2: Common Fluorinating Agents for Organosilane Synthesis
| Fluorinating Agent | Precursor | Key Features |
| Antimony trifluoride (SbF₃) | Organochlorosilane | Effective for converting chlorosilanes to fluorosilanes. nih.gov |
| Zinc fluoride (ZnF₂) | Organochlorosilane | Alternative metal fluoride for fluorination. nih.gov |
| Potassium hydrogen fluoride (KHF₂) | Organochlorosilane | Inexpensive, low-toxicity, and highly reactive. nih.gov |
| Potassium fluoride (KF) | Organoalkoxysilane | Requires activation, e.g., by phase-transfer catalysis. google.comacs.org |
| N-Fluoropyridinium salts | Organosilane with π-system | Electrophilic fluorination, regioselective. |
Nucleophilic Fluorination Techniques for Silicon-Fluorine Bond Formation
The creation of the silicon-fluorine (Si-F) bond is a cornerstone in the synthesis of vinylfluorosilanes. Nucleophilic fluorination stands out as a primary and efficient strategy, leveraging the high affinity of silicon for fluorine. nih.gov This affinity is underscored by the substantial bond energy of the Si-F bond, which is significantly higher than that of carbon-fluorine (C-F) or silicon-carbon (Si-C) bonds. nih.gov
The general principle involves the reaction of a suitable organosilane precursor, typically bearing a good leaving group, with a nucleophilic fluoride source. The high polarization of the Si-F bond, however, also contributes to the kinetic instability of some organofluorosilanes, making them susceptible to cleavage. nih.gov
Recent advancements have focused on developing milder and more efficient fluorination methods. One approach involves the use of silicon-based fluoride acceptors, which can undergo nucleophilic substitution at the silicon atom. nih.gov The greater covalent radius of silicon compared to carbon enhances its propensity for such substitutions. nih.gov For instance, the reaction of alkoxytrialkylsilanes with fluoride ions has been shown to result in rapid Si-F bond formation. kent.ac.uk Studies have demonstrated that sterically hindered groups on the silicon atom, such as a t-butyldiphenylsilyl group, can enhance the hydrolytic stability of the resulting Si-F bond, a crucial factor for practical applications. kent.ac.uk
The choice of the fluoride source and reaction conditions plays a critical role in the efficiency of the fluorination. Common nucleophilic fluoride reagents include alkali metal fluorides and ammonium (B1175870) fluorides. The development of methods that can proceed under mild conditions, even in aqueous media, represents a significant step forward in making these synthetic routes more practical and environmentally benign. ucla.edu
Isotopic Exchange Methods for Organofluorosilanes
Isotopic labeling, particularly with fluorine-18 (B77423) (¹⁸F), is of paramount importance in the development of radiopharmaceuticals for Positron Emission Tomography (PET). Isotopic exchange offers a direct and often simpler route for the introduction of ¹⁸F into organofluorosilanes compared to traditional multi-step labeling procedures. nih.gov
This method relies on the exchange between a non-radioactive fluorine atom (¹⁹F) already present in the molecule and a radioactive ¹⁸F ion from a fluoride source. mdpi.com The mechanism often proceeds through a pentacoordinated silicon intermediate. mdpi.com While isotopic exchange reactions have sometimes been considered less favorable due to potential dilution of specific activity, recent developments in silicon-based systems have demonstrated high efficiency and high specific activities. mdpi.comresearchgate.net
A key advantage of this technique is that the labeled product is chemically identical to the starting material, which can simplify purification processes. researchgate.net Research has shown that even small amounts of precursor material can be effectively labeled. For example, the fluorosilane tBu₂PhSiF has been successfully labeled with ¹⁸F via isotopic exchange in high radiochemical yields. mdpi.com The efficiency of the exchange can be influenced by the substituents on the silicon atom and the reaction conditions. Some silicon-fluoride acceptors (SiFAs) have shown remarkably high rates of isotopic exchange, even at room temperature. researchgate.net
Table 1: Comparison of Labeling Methods for ¹⁸F-Tyr³-octreotate
| Method | Reagents | Conditions | Radiochemical Yield (RCY) |
|---|---|---|---|
| A | [¹⁸F]F⁻/K₂₂₂/K⁺ | MeCN, RT, 10-15 mins | 95 – 97% |
| B | [¹⁸F]F⁻/[¹⁸O]H₂O | MeCN, 95 °C, 30 mins | 70 – 90% |
Data sourced from a study on organofluorosilanes for PET imaging. ucla.edu
Stereocontrolled Synthesis of Vinylsilane Frameworks
The stereochemistry of the vinylsilane framework is critical for its subsequent application in synthesis, as it dictates the geometry of the final products. Several powerful methods have been developed to control the E/Z selectivity during the formation of vinylsilanes.
Carbometallation of Silylacetylenes
Carbometallation of silylacetylenes is a classical and effective method for constructing highly substituted vinylsilanes. This reaction involves the addition of an organometallic reagent across the carbon-carbon triple bond of a silylacetylene. However, achieving high stereoselectivity can be challenging, and these methods often require multiple steps. nsf.govnih.gov
Recent research has focused on developing more stereocontrolled and efficient carbometallation protocols. For instance, Itami and colleagues reported a copper-catalyzed single-pot carbometallation of pyridyl-substituted silylacetylenes, which addresses stereocontrol but is limited in its substrate scope. nsf.govnih.gov Nickel-catalyzed carbometallation of functionalized silylalkynes using Grignard reagents has also been described as a viable route to vinylsilanes. capes.gov.br The choice of catalyst and reaction conditions is paramount in directing the stereochemical outcome of the addition.
Silyl-Heck Reactions
The silyl-Heck reaction has emerged as a powerful and attractive alternative for the synthesis of vinylsilanes, offering a direct conversion of alkenes into these valuable intermediates. nih.govorganic-chemistry.org This method is conceptually similar to the well-established Heck arylation reaction. nih.gov It provides a means to directly attach a silyl group to an alkene, which are readily available and stable starting materials. nih.gov
The reaction is typically catalyzed by palladium complexes and can now be performed under mild conditions (room temperature to 50 °C) with good to excellent yields and functional group tolerance. nih.govorganic-chemistry.org Both allyl and vinyl silanes can be prepared using this method from simple alkene starting materials. nih.gov The intramolecular version of the silyl-Heck reaction has also been developed, allowing for the synthesis of unsaturated silacycles. nsf.gov This intramolecular approach has enabled the use of disubstituted alkenes, which were previously challenging substrates in bimolecular silyl-Heck reactions. nsf.gov
Table 2: Examples of Intramolecular Silyl-Heck Cyclization
| Substrate | Product(s) | Yield (%) | Isomer Ratio |
|---|---|---|---|
| Alkene 26 | 27 and 28 | 88 | 5:1 |
Data from a study on the synthesis of unsaturated silacycles. nsf.gov
Palladium-Catalyzed Multi-Component Carbosilylation
Palladium-catalyzed multi-component reactions represent a highly efficient and atom-economical approach to complex molecules from simple precursors. rsc.org In the context of vinylsilane synthesis, a three-component carbosilylation reaction of internal symmetrical alkynes, silicon electrophiles, and primary alkyl zinc iodides has been developed. nsf.govnih.gov
This method allows for the stereoselective synthesis of either cis- or trans-tetrasubstituted vinyl silanes, with the stereochemical outcome being controlled by the choice of ligand. nsf.govnih.gov This strategy is attractive because it utilizes the natural electrophilicity of silicon. nsf.gov The reaction is applicable to both diaryl- and dialkyl-alkynes and a variety of silyl functionalities, providing general access to tetrasubstituted vinylsilanes. nsf.govnih.gov The resulting vinylsilanes can be further utilized in transformations such as Hiyama cross-coupling reactions to produce stereodefined tetrasubstituted alkenes. nsf.govnih.gov
Reaction Mechanisms and Reactivity Studies of Vinylfluorosilane
Fundamental Mechanistic Investigations
Electrophilic attack on vinylsilanes is a fundamental reaction class. The regioselectivity of this attack is governed by the stability of the resulting carbocation intermediate. The carbon-silicon (C-Si) bond can stabilize a positive charge at the β-position through hyperconjugation. wikipedia.org This directs the electrophile to the carbon atom γ to the silyl (B83357) group. wikipedia.org In the case of vinylsilanes, this corresponds to the β-carbon of the vinyl group. baranlab.org The reaction proceeds through a transition state where the C-Si bond is orthogonal to the p-orbital of the double bond. As the electrophile attacks, the silyl group moves to increase the overlap between the C-Si σ-bond and the developing empty p-orbital of the carbocation. chemtube3d.com Subsequent anti-elimination of the silyl group leads to the formation of an alkene with retention of the original double bond geometry. baranlab.orgchemtube3d.com
Theoretical studies, such as those employing Density Functional Theory (DFT), have been instrumental in elucidating these pathways. For instance, in the transmetalation reaction between a palladium(II)-vinyl complex and vinylsilane, which is a key step in Pd-catalyzed cross-coupling reactions, the activation barrier is significantly high in the absence of a fluoride (B91410) anion. nih.gov The presence of fluoride accelerates the reaction by forming a hypervalent silicon center in the transition state, which stabilizes it and lowers the activation energy. nih.gov
Kinetic analyses of reactions such as the addition of lithium diethylamide to various vinylsilane derivatives have shown that the reactivity is highly dependent on the substituents on the silicon atom. oup.com
The nature of the substituents on the silicon atom plays a crucial role in the reactivity of vinylsilanes. Electronegative substituents, such as fluorine or chlorine, increase the reactivity of vinylsilanes in Friedel-Crafts alkylation reactions. researchgate.net This is attributed to the increased Lewis acidity of the silicon atom, which facilitates coordination with the catalyst. researchgate.net Conversely, electron-donating groups like methyl groups decrease this reactivity. researchgate.net
In the context of nucleophilic attack, the substituents also exert a strong influence. For example, the rate of addition of lithium diethylamide to vinylsilanes is affected by the electronic nature of the substituents on silicon. oup.com Aryl or other vinyl groups on the silicon atom increase reactivity compared to trialkyl-substituted vinylsilanes, which can be explained by π-conjugation through the silicon d-orbitals. oup.com
The steric bulk of the substituents on the silicon atom also significantly impacts reactivity and regioselectivity, particularly in catalytic reactions. In palladium-catalyzed hydrosilylation of allenes, less bulky silanes favor one mechanistic pathway, while more sterically demanding silanes favor another, leading to different regioisomers. rsc.org
Here is a data table summarizing the effect of substituents on the reactivity of vinylsilanes:
| Reaction Type | Substituent Effect | Observed Trend | Reference |
|---|---|---|---|
| Friedel-Crafts Alkylation | Electronic | Reactivity increases with the number of chlorine atoms on silicon and decreases with the number of methyl groups. | researchgate.net |
| Nucleophilic Addition (Lithium Diethylamide) | Electronic | Aryl or vinyl substituents on silicon increase reactivity compared to alkyl groups. | oup.com |
| Pd-Catalyzed Hydrosilylation of Allenes | Steric | Less bulky silanes lead to allylsilanes, while bulkier silanes yield vinylsilanes. | rsc.org |
Stereoelectronic effects are paramount in understanding the reactivity of vinylsilanes. The stabilization of a developing positive charge at the β-position to the silicon atom is a classic example of a stereoelectronic effect, specifically hyperconjugation. researchgate.net However, for this stabilization to be effective in the transition state, proper orbital alignment is necessary. In the electrophilic addition to vinylsilanes, the hyperconjugative stabilization by the β-silyl group is not fully effective in the transition state. researchgate.net
Orbital-symmetry considerations are also critical, especially in cycloaddition reactions. In iron-catalyzed reactions of vinylsilanes, competing steric and orbital-symmetry requirements between the coupling partners dictate the regioselectivity of the oxidative cyclization step. nih.gov This "α-[Si] effect," where the silyl substituent preferentially occupies a position alpha to the metal in metallacycle intermediates, has been attributed to orbital symmetry requirements, electrostatic polarization, and potential C-Si agostic interactions. nih.gov
Influence of Substituents on Silicon Atom Reactivity
Catalytic Transformations Involving Vinylsilanes (Applicable to Fluorinated Analogs)
The principles governing the reactivity of vinylsilanes are directly applicable to their fluorinated counterparts, such as vinylfluorosilane. Catalytic transformations offer powerful methods for C-C bond formation and the synthesis of complex molecules.
Gold catalysts have emerged as effective tools for reactions involving vinylsilanes. In the reaction of vinyldiazo compounds with vinylsilanes, gold catalysis enables the synthesis of skipped dienes with high regio- and stereoselectivity. acs.orgnih.gov The proposed mechanism involves the formation of a gold carbene intermediate from the vinyldiazo compound. acs.orgnih.gov This is followed by a vinylogous attack of the vinylsilane, generating a carbocationic intermediate stabilized by both the adjacent phenyl group and β-silyl hyperconjugation. acs.orgnih.gov The silyl group acts as a regio- and stereocontrolling element in this transformation. acs.orgnih.gov This methodology has also been extended to alkynylsilanes to produce skipped enynes. acs.orgnih.gov
A summary of gold-catalyzed reactions of vinyldiazo compounds with vinylsilanes is presented below:
| Reactants | Catalyst | Product | Key Features | Reference |
|---|---|---|---|---|
| Vinyldiazo Compounds + Vinylsilanes | Gold(I) complexes | Skipped Dienes | High regio- and stereoselectivity; silyl group as a controlling element. | acs.orgnih.gov |
| Vinyldiazo Compounds + Alkynylsilanes | Gold(I) complexes | Skipped Enynes | C(sp)−C(sp3) coupling. | acs.orgnih.gov |
Iron catalysts, particularly those based on pyridine-2,6-diimine (PDI) ligands, have proven to be versatile for the dimerization and cycloaddition reactions of vinylsilanes. nih.govprinceton.eduacs.orgnih.gov In the absence of a coupling partner, iron catalysts can promote the homodimerization of vinylsilanes to yield linear head-to-head dimers with high regioselectivity. nih.govprinceton.edunih.govacs.org This outcome is distinct from the typical tail-to-tail products or cyclobutanes observed with α-olefins. nih.govacs.org
When a 1,3-diene is introduced, the reaction can be directed towards either [2+2] or [4+2] cycloaddition products, depending on the substitution pattern of the diene. nih.govprinceton.edunih.govresearchgate.net For example, with a 4-substituted diene, [2+2] cycloadducts are formed, while a 2-substituted diene leads to [4+2] cycloadducts. nih.govprinceton.edu Mechanistic studies, including kinetic analysis, in situ spectroscopy, and DFT calculations, point to a mechanism involving oxidative cyclization to form a metallacyclopentane intermediate. nih.govacs.orgresearchgate.net The chemoselectivity and regioselectivity are controlled by a combination of steric and orbital-symmetry factors, with the silyl group playing a key role in directing the reaction pathway and influencing the relative rates of subsequent β-hydride elimination versus C-C reductive elimination. nih.govprinceton.eduacs.orgnih.gov
The outcomes of iron-catalyzed reactions of vinylsilanes are summarized in the following table:
| Reaction Type | Coupling Partner | Major Product | Selectivity Control | Reference |
|---|---|---|---|---|
| Homodimerization | None | Head-to-head linear dimer | Unusual regioselectivity driven by the silyl group. | nih.govprinceton.edunih.govacs.org |
| Cross-Cycloaddition | 4-substituted 1,3-diene | [2+2] cycloadduct | Substrate control based on diene substitution. | nih.govprinceton.edu |
| Cross-Cycloaddition | 2-substituted 1,3-diene | [4+2] cycloadduct | Substrate control based on diene substitution. | nih.govprinceton.edu |
Iron-Catalyzed Cycloadditions and Dimerization
Regioselectivity and Chemoselectivity Control
Regioselectivity, the preference for bond formation at one position over another, and chemoselectivity, the selective reactivity of one functional group among others, are critical for the synthetic utility of vinylfluorosilanes. purechemistry.orgdalalinstitute.com In metal-catalyzed reactions, these selectivities are often dictated by the catalyst, reaction conditions, and the inherent electronic properties of the vinylsilane. wiley-vch.de
In iron-catalyzed cross-cycloadditions with 1,3-dienes, for instance, the substitution pattern of the diene coupling partner is the primary factor controlling the formation of metallacycle intermediates, which in turn determines the regioselectivity. nih.gov The ultimate chemoselectivity between [4+2]-cycloaddition and hydroalkenylation products is governed by the facility of subsequent elimination steps from this intermediate. nih.gov The presence of the silyl group can impart conformational rigidity to the metallacycle, hindering β-hydride elimination and favoring C–C bond-forming reductive elimination. nih.govresearchgate.net
In electrophilic additions, the reactivity of vinylsilanes is governed by the β-silicon effect, where the silicon atom stabilizes a positive charge at the β-carbon through hyperconjugation. wikipedia.org This directs electrophiles to attack the α-carbon, leading to the formation of a β-carbocation intermediate and ensuring high regioselectivity. wikipedia.orgbaranlab.org The subsequent elimination of the silyl group typically proceeds with retention of the double bond geometry. baranlab.org
Reagent-based control has also been demonstrated. In the intramolecular [2+2] cycloaddition of substrates containing both vinylsilane and allene (B1206475) moieties, the regioselectivity can be controlled simply by altering the reaction conditions. researchgate.net This highlights the subtle interplay of steric and electronic factors that can be manipulated to achieve a desired isomeric product.
Table 1: Summary of Regioselectivity in Vinylsilane Reactions
| Reaction Type | Attacking Species/Catalyst | Position of Attack on Vinylsilane | Governing Principle |
|---|---|---|---|
| Electrophilic Addition | Electrophile (E⁺) | α-carbon | Stabilization of β-carbocation (β-silicon effect) wikipedia.orgbaranlab.org |
| Rh(III)-Catalyzed [4+2] Annulation | N-Chloroamide/Cp*Co(III) | β-carbon (relative to amide) | C-H activation and migratory insertion chemrxiv.org |
| Iron-Catalyzed [2+2] Cycloaddition | 1,3-Diene/Fe-PDI complex | α- and β-carbons | Oxidative cyclization to form a metallacycle nih.govresearchgate.net |
Role of Metallacycle Intermediates
Metallacycle formation is a common mechanistic feature in transition metal-catalyzed reactions of vinylsilanes and is fundamental to controlling selectivity. nih.gov These intermediates are typically formed through the oxidative cyclization of the vinylsilane and another unsaturated coupling partner, such as a diene or alkene, at the metal center. nih.gov
Deuterium labeling and crossover experiments in cobalt-catalyzed reactions have provided strong experimental evidence for the involvement of such metallacyclic intermediates during the catalytic turnover. princeton.edu The study of these intermediates is crucial, as their stability and subsequent reaction pathways are central to achieving high levels of chemo-, regio-, and stereocontrol in the synthesis of complex molecules from simple vinylsilane precursors. nih.govrsc.org
Rhodium(III)-Catalyzed Annulations
Rhodium(III) catalysts, particularly those featuring a cyclopentadienyl (B1206354) (Cp) ligand, are effective for C-H activation and annulation reactions involving vinylsilanes. chemrxiv.orgresearchgate.net These reactions provide efficient pathways to construct complex heterocyclic scaffolds. A notable example is the reverse regioselective [4+2] annulation of N-chlorobenzamides with vinylsilanes, catalyzed by a CpCo(III) complex, a system that shares mechanistic principles with Rh(III) catalysis. chemrxiv.org This reaction produces 4-silylated 3,4-dihydroisoquinolones with excellent regioselectivity.
The catalytic cycle is believed to proceed under redox-neutral conditions at ambient temperatures. chemrxiv.org The N-Cl bond of the amide serves as an internal oxidant. The reaction is initiated by C-H activation of the benzamide, followed by coordination of the vinylsilane. Migratory insertion of the alkene into the metal-carbon bond and subsequent reductive elimination furnishes the annulated product. chemrxiv.org In this transformation, the vinylsilane effectively functions as an ethylene (B1197577) surrogate, as the silyl group can be readily removed via protodesilylation to yield the corresponding 3,4-dihydroisoquinolones. chemrxiv.org The high regioselectivity, broad functional group tolerance, and mild conditions make this a powerful method for synthesizing substituted isoquinolone frameworks. chemrxiv.org
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, particularly the Hiyama coupling, represent a cornerstone of organosilicon chemistry. gelest.comsigmaaldrich.com These reactions involve the coupling of organosilanes, including vinylfluorosilanes, with organic halides or pseudohalides (e.g., triflates) to form new carbon-carbon bonds. nih.gov A general scheme for the palladium-catalyzed cross-coupling of a this compound is shown below:
R-X + H₂C=CHSiF₃ + [Pd(0)] → R-CH=CH₂ + XSiF₃
The catalytic cycle typically involves three main steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the vinyl group from silicon to palladium, and reductive elimination to form the final product and regenerate the palladium(0) catalyst. nih.gov A key feature of these reactions is the requirement for an activating agent, most commonly a fluoride source, to facilitate the crucial transmetalation step. acs.org
Mechanisms of Transmetalation
Transmetalation is the organometallic reaction step where a ligand is transferred from one metal (silicon) to another (palladium). wikipedia.org In the context of Hiyama coupling, this involves the transfer of the vinyl group from the this compound to the Pd(II) center, which is formed after oxidative addition. nih.gov This step is often rate-limiting and is energetically demanding without an activator. nih.govnih.gov
Theoretical studies using density functional theory (DFT) have shown that the transmetalation between a palladium(II)-vinyl complex and a vinylsilane in the absence of a fluoride anion has a very large activation barrier (calculated at 45.8 kcal/mol) and is significantly endothermic. nih.govacs.org This high energy barrier is consistent with experimental observations that the coupling reaction does not proceed efficiently without an activator. nih.govresearchgate.net The transmetalation is believed to proceed through a transition state involving the interaction of the vinylsilane's double bond with the palladium center, leading to the exchange of ligands. The difficulty of this process without activation underscores the critical role of additives. nih.govacs.org
Fluoride Anion Acceleration Effects
The acceleration of the transmetalation step by fluoride anions is a defining characteristic of Hiyama cross-coupling reactions. acs.orgnih.gov Theoretical investigations have clarified the mechanism of this acceleration, proposing several potential pathways. nih.govacs.orgkyoto-u.ac.jp
Three primary roles for the fluoride anion have been investigated:
Pre-formation of a hypervalent silicate: The fluoride anion could first react with the vinylsilane to form a pentacoordinate fluorovinylsilicate anion, [R₃Si(vinyl)F]⁻. This activated nucleophile would then react with the Pd(II) complex. However, calculations suggest this is not the most likely pathway for reagents like trimethylvinylsilane. nih.govacs.org
Ligand exchange on palladium: The fluoride could first substitute a halide ligand on the Pd(II) complex to form a palladium(II)-fluoro-vinyl species. This complex would then undergo transmetalation with the neutral vinylsilane. This pathway is considered viable, with a calculated activation barrier of 25.3 kcal/mol. nih.govacs.org
Participation in the transition state: The fluoride anion could attack the silicon center of the vinylsilane concurrently with the palladium-vinylsilane interaction, participating directly in the transmetalation transition state. nih.govacs.org This pathway was found to be the most favorable, with a significantly lower activation barrier of 12.7 kcal/mol. nih.govacs.org
The dramatic acceleration is attributed to two main factors: the formation of a very strong silicon-fluorine bond in the product and the stabilization of the transition state through the formation of a hypervalent silicon center induced by the attacking fluoride anion. nih.govresearchgate.net This stabilization significantly lowers the energy required to break the silicon-carbon bond and transfer the vinyl group to palladium.
Table 2: Calculated Energies for Transmetalation Pathways
| Reaction Pathway | Activation Energy (Eₐ, kcal/mol) | Reaction Energy (E, kcal/mol) | Source |
|---|---|---|---|
| No Fluoride Anion | 45.8 | 25.6 (Endothermic) | nih.govacs.org |
| Course 2: Pd-F intermediate + Vinylsilane | 25.3 | -5.7 (Exothermic) | nih.govacs.org |
Nucleophilic Reactivity of Vinylsilanes
While often employed in reactions where they act as nucleophiles via their carbon-carbon double bond, the direct nucleophilic character of vinylsilanes is nuanced. wikipedia.orgbaranlab.org In typical electrophilic substitution reactions, the C=C bond of the vinylsilane acts as the nucleophile. The regioselectivity of this attack is controlled by the β-silicon effect, which stabilizes the resulting carbocation intermediate. baranlab.orgnih.gov Studies have shown, however, that vinylsilanes are generally less nucleophilic than structurally related allylsilanes. nih.govresearchgate.net
A less common but synthetically valuable mode of reactivity involves the vinylsilane acting as a nucleophile at its β-position. This has been achieved through platinum catalysis. In the presence of catalytic amounts of PtCl₂ and a metal iodide co-catalyst, β-substituted vinylsilanes react with aldehydes at the β-position to furnish allyl silyl ethers. organic-chemistry.org This reaction represents a novel activation of the typically unreactive sp² carbon-silicon bond. Mechanistic studies suggest the formation of transient intermediates, including vinylplatinum complexes. organic-chemistry.org The catalytic system effectively reverses the normal polarity of the vinylsilane, enabling the β-carbon to function as the nucleophilic center. The efficiency and pathway of this reaction are influenced by the choice of metal iodide, with LiI being effective for aromatic aldehydes and MnI₂ for aliphatic aldehydes. organic-chemistry.org
Addition Reactions with Organolithium Amides
The addition of organolithium compounds, including lithium amides, to vinylsilanes is a fundamental method for generating α-silyl carbanions, which are valuable synthetic intermediates. pageplace.de The reactivity of the vinyl group in vinylsilanes toward nucleophilic attack is highly dependent on the substituents attached to the silicon atom. Electron-withdrawing groups on the silicon atom activate the double bond, making it more susceptible to addition by nucleophiles like organolithium amides. pageplace.de
In the case of this compound, the fluorine atom, being highly electronegative, exerts a significant electron-withdrawing inductive effect. This effect polarizes the Si-C bond and reduces the electron density of the vinyl group's π-system, thereby activating it for nucleophilic attack. The reaction mechanism involves the nucleophilic addition of the organolithium amide to the β-carbon of the vinyl group. This process is analogous to the addition of other organolithium reagents to activated vinylsilanes. libretexts.orgmasterorganicchemistry.com The resulting intermediate is a stabilized α-silyl carbanion, where the negative charge is on the carbon atom adjacent to the silicon.
The general mechanism can be depicted as follows:
Nucleophilic Attack: The lithium amide (e.g., lithium diethylamide, LiNEt₂) acts as a strong nucleophile, attacking the terminal carbon (β-carbon) of the vinyl group.
Carbanion Formation: This attack forms a new carbon-nitrogen bond and results in an α-fluorosilyl carbanion. This carbanion is a potent nucleophile and a strong base.
Subsequent Reactions: The generated α-silyl carbanion can then be trapped by various electrophiles in subsequent reaction steps.
While Grignard reagents often require activating groups such as chloro, alkoxy, or amino on the silicon to add to a vinylsilane, organolithium reagents are generally more reactive and can add to a broader range of vinylsilanes. pageplace.de The presence of the fluorine atom in this compound is expected to facilitate this addition even more effectively than chloro or alkoxy groups due to fluorine's superior electronegativity.
Table 1: Representative Organolithium Amides and Their Potential Application
| Organolithium Amide | Formula | Potential Use in Synthesis |
|---|---|---|
| Lithium diethylamide | LiN(C₂H₅)₂ | A common, strong, non-nucleophilic base, but can act as a nucleophile with highly activated substrates. |
| Lithium diisopropylamide (LDA) | LiN[CH(CH₃)₂]₂ | A very strong, sterically hindered base, typically used for deprotonation rather than addition. |
| Lithium bis(trimethylsilyl)amide (LHMDS) | LiN[Si(CH₃)₃]₂ | A strong, non-nucleophilic base with significant steric bulk. |
Cleavage Reactions of Silicon-Oxygen Linkages
This section addresses the cleavage of silicon-oxygen (Si-O) bonds in the context of molecules containing a this compound moiety. This compound itself does not possess a Si-O linkage. However, its presence in a larger molecule, such as an alkoxy-vinylfluorosilane or a vinylfluorosilyl-protected alcohol, makes the study of Si-O bond cleavage relevant. The cleavage of Si-O bonds is a critical reaction in synthetic chemistry, particularly in the deprotection of silyl ethers. organic-chemistry.org
The presence of a fluorine atom directly attached to the silicon significantly influences the reactivity of adjacent Si-O bonds. The high strength of the silicon-fluorine (Si-F) bond is a key thermodynamic driving force in many reactions involving organosilicon compounds. dntb.gov.ua Fluoride ions are exceptionally effective reagents for cleaving Si-O bonds because the formation of a new, very strong Si-F bond releases a significant amount of energy, which drives the reaction to completion. nih.govnih.gov
Research has shown that even catalytic amounts of fluoride can effectively cleave Si-O bonds under neutral pH conditions. organic-chemistry.org This method is advantageous as it tolerates both acid- and base-sensitive functional groups within the molecule. The mechanism involves the attack of the fluoride ion on the silicon atom, leading to a hypervalent pentacoordinate silicon intermediate. This intermediate is unstable and readily breaks down, cleaving the Si-O bond and forming a stable Si-F bond.
Furthermore, studies on the oxidative cleavage of carbon-silicon bonds have highlighted the role of fluoride. In the presence of dioxygen and a suitable redox system, carbon-silicon bonds in fluorosilanes can be cleaved. rsc.org This reactivity is enhanced by the presence of fluoride ions, which facilitate the process. While this reaction targets the C-Si bond, it underscores the activating role of both the fluoro-substituent and external fluoride ions in reactions at the silicon center.
Key factors influencing Si-O bond cleavage in fluoro-containing silanes:
Fluoride Ion Catalysis: The use of a fluoride source (e.g., tetrabutylammonium (B224687) fluoride - TBAF) is highly effective. organic-chemistry.org
Hypervalent Intermediates: The reaction proceeds through a five-coordinate silicon species, which is stabilized by the electronegative fluorine atom. nih.govnih.gov
Solvent and pH: Reaction rates can be influenced by the solvent system, water content, and pH. organic-chemistry.org
Table 2: Conditions for Silicon-Oxygen Bond Cleavage
| Reagent/Condition | Description | Relevance to this compound Context |
|---|---|---|
| Tetrabutylammonium Fluoride (TBAF) | A common source of fluoride ions for cleaving silyl ethers. | Highly effective due to the formation of a strong Si-F bond. nih.gov |
| Catalytic CsF or TBAF | Mild, neutral pH conditions suitable for sensitive substrates. organic-chemistry.org | The fluorine on the silicon would make the center more electrophilic and susceptible to attack. |
| Dioxygen / Flavin Catalyst | Oxidative cleavage system. rsc.org | Demonstrates the reactivity of fluorosilanes under specific catalytic conditions. |
Vinylsilane-Terminated Cyclization Reactions
Vinylsilane-terminated cyclization reactions are a powerful strategy for constructing cyclic and polycyclic molecular architectures. acs.orgacs.org These reactions capitalize on the ability of the silicon group to stabilize a developing positive charge or radical at the β-position (the β-silicon effect) and to act as a good leaving group in the terminal step of the cyclization. wikipedia.org
The reaction is typically initiated by the formation of a cationic or radical center within the molecule, which is positioned to allow for an intramolecular attack on the vinylsilane's double bond. For example, in a cationic polyene cyclization, a Lewis acid can initiate the reaction by abstracting a leaving group or activating an epoxide, generating a carbocation. capes.gov.br This cation then triggers a cascade of cyclizations that is terminated by the vinylsilane.
The mechanism of a vinylsilane-terminated cyclization generally involves two key stages:
Initiation and Cyclization: An electrophile (E⁺) or a radical initiator triggers the formation of a reactive intermediate that cyclizes onto the vinylsilane. The attack on the vinyl group occurs at the carbon atom distal to the silicon, placing the resulting carbocation or radical on the carbon adjacent to the silyl group (α-position). This intermediate is stabilized by the β-silicon effect.
Termination: The reaction is terminated by the elimination of the silyl group. In cationic processes, a nucleophile (often the counterion of the Lewis acid) attacks the silicon atom, facilitating the elimination of the silyl group and the formation of an exocyclic double bond.
The presence of a fluorine atom in this compound would have a pronounced impact on the termination step. The high affinity of fluoride ions or other nucleophiles for the silicon atom, coupled with the formation of a very stable Si-F bond, would make the vinylfluorosilyl group an excellent terminator for such cyclizations. nih.gov Silyl-Prins cyclizations, which involve the reaction of homoallylic alcohols with aldehydes, are a well-known example of this type of transformation where vinylsilanes can be employed to form tetrahydropyran (B127337) rings. nih.gov The use of this compound in such a reaction could potentially enhance the efficiency of the final elimination step.
Polymerization Science Involving Vinylfluorosilane Monomers
Homopolymerization Pathways of Vinylsilane Monomers
Vinylsilane monomers, such as vinylfluorosilane, can be polymerized through several mechanisms, including radical, anionic, and coordinated anionic polymerization, as well as step-growth polymerization via hydrosilylation. Each method yields polymers with different structural characteristics and molecular weights.
Radical Polymerization Mechanisms
Radical polymerization of vinylsilane monomers can be initiated using standard radical initiators like azo(bisisobutyronitrile) (AIBN) or benzoyl peroxide (BPO). mcmaster.ca However, the reactivity of vinylsilanes in radical polymerization is often low. tsijournals.com This is attributed to the influence of the silicon atom on the vinyl group. tsijournals.com Studies on vinylsilane have shown that radical polymerization can lead to the formation of oligomers with a complex structure, which may include units from both vinyl polymerization and chain transfer reactions involving the Si-H bond. acs.org For instance, the radical-initiated polymerization of vinylsilane (CH₂=CHSiH₃) yields a liquid polymer with a structure comprising both [-CH₂CH(SiH₃)-]ₓ and [-CH₂CH₂SiH₂-]y units, indicating that both the vinyl group and the silyl (B83357) group participate in the reaction. acs.org The efficiency of these reactions can be low, with significant amounts of unreacted monomer often recovered. mcmaster.ca
Anionic Polymerization Approaches
Anionic polymerization of vinylsilanes, typically initiated by organolithium compounds like n-butyllithium (n-BuLi), offers a pathway to polymers with different structures compared to radical polymerization. acs.orgscispace.com In the case of trimethylvinylsilane, anionic polymerization can proceed with an isomerization step. scispace.com This isomerization involves the abstraction of a proton from a silylmethyl group by the propagating carbanion, leading to the incorporation of silicon atoms into the polymer backbone. scispace.com This results in a polymer structure like [-CH₂CH₂Si(CH₃)₂CH₂-]. scispace.com The extent of this isomerization is influenced by additives such as N,N,N',N'-tetramethylethylenediamine (TMEDA), which can lead to quantitative isomerization. scispace.com For vinylsilane itself, anionic polymerization has been reported to produce a liquid polymer with a rearranged structure of [-CH(CH₃)SiH₂-], indicating a different isomerization mechanism. acs.org Anionic polymerization provides excellent control over molecular weight and structure, making it a valuable method for synthesizing well-defined polymers. dur.ac.uk
Coordinated Anionic Polymerization (Ziegler-Natta Type)
Ziegler-Natta (Z-N) catalysts, typically composed of a transition metal compound (e.g., titanium tetrachloride) and an organoaluminum co-catalyst, are renowned for producing stereoregular polymers from α-olefins. libretexts.orgwikipedia.orglibretexts.org This method has also been applied to the polymerization of vinylsilanes. acs.org When vinylsilane is polymerized using a Ziegler-Natta catalyst, a white solid polymer with the structure [-CH₂CH(SiH₃)-] is obtained. acs.org Unlike radical and anionic methods that can yield low molecular weight liquid polymers with rearranged structures, coordinated anionic polymerization can produce a higher molecular weight, solid polymer with a more regular structure. acs.org Z-N catalysts operate through a coordination-insertion mechanism, where the monomer coordinates to the transition metal center before inserting into the growing polymer chain. wikipedia.orglibretexts.org This control over the insertion process is key to producing polymers with high linearity and specific tacticity. libretexts.orgpslc.ws
Step-Growth Polymerization via Hydrosilylation
Hydrosilylation is a versatile reaction involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, like a carbon-carbon double bond, typically catalyzed by transition metal complexes, most notably platinum compounds. researchgate.netmdpi.com This reaction can be employed in a step-growth polymerization manner to synthesize polysiloxanes and other silicon-containing polymers. While this section focuses on the homopolymerization of this compound, the principles of hydrosilylation are more commonly applied in copolymerization or polymer modification contexts where a molecule with Si-H bonds reacts with a molecule containing vinyl groups. researchgate.net For instance, telechelic polymers with hydride terminations can react with vinyl-functional molecules to create block copolymers. researchgate.net The reaction is highly efficient and selective, often proceeding with anti-Markovnikov addition to yield linear products. mdpi.com Metal-free catalytic systems for hydrosilylation are also being developed. springernature.comacs.org
Copolymerization Studies of Vinylsilane and its Derivatives
Copolymerization is a powerful technique to modify polymer properties by incorporating two or more different monomer units into a single polymer chain. tsijournals.com The behavior of vinylsilanes in copolymerization systems is of great interest for creating materials with tailored properties.
Monomer Reactivity Ratios in Copolymerization Systems
Monomer reactivity ratios (r₁ and r₂) are crucial parameters in copolymerization that describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same or the other monomer. uobaghdad.edu.iqekb.eg These ratios determine the composition and microstructure of the resulting copolymer. tsijournals.comvot.pl The determination of these ratios is often done using methods like Fineman-Ross, Kelen-Tudos, and Mayo-Lewis. uobaghdad.edu.iqvot.pl
Studies on vinylsilane derivatives provide insight into their copolymerization behavior. For example, in the copolymerization of tris(methoxyethoxy)vinylsilane (TMEVS, r₁) with acrylamide (B121943) (AM, r₂), the reactivity ratios were found to be r₁=0.22 and r₂=1.21. vot.pl In another system, the copolymerization of 3-(trimethoxysilyl)propyl methacrylate (B99206) (TMSPM, r₁) and N-vinyl pyrrolidone (NVP, r₂), the reactivity ratios were determined to be r₁=3.722 and r₂=0.097. tsijournals.comupm.edu.my These values indicate how the monomers incorporate into the polymer chain and allow for the prediction of the copolymer's sequence distribution. tsijournals.comuobaghdad.edu.iqvot.pl
The following table summarizes monomer reactivity ratios for some vinylsilane derivatives in different copolymerization systems.
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | System |
| Tris(methoxyethoxy)vinylsilane (TMEVS) | Acrylamide (AM) | 0.22 | 1.21 | TMEVS-co-AM vot.pl |
| 3-(trimethoxysilyl)propyl methacrylate (TMSPM) | Acrylamide (AM) | 1.87 | 0.80 | TMSPMA-co-AM vot.pl |
| 3-(trimethoxysilyl)propyl methacrylate (TMSPM) | N-vinyl pyrrolidone (NVP) | 3.722 | 0.097 | TMSPM-co-NVP tsijournals.comupm.edu.my |
| Tris(methoxyethoxy)vinylsilane (TMEVS) | N-vinyl pyrrolidone (NVP) | 0.504 | 0.328 | TMEVS-co-NVP upm.edu.my |
These data illustrate the diverse reactivity of vinylsilane monomers depending on the co-monomer, which allows for the synthesis of a wide range of copolymers with specific properties.
Microstructure and Sequence Distribution of Copolymers
The microstructure of copolymers derived from vinylsilane monomers is dictated by the relative reactivity of the comonomers, a relationship quantified by monomer reactivity ratios (r1 and r2). open.edu These ratios compare the rate at which a growing polymer chain radical adds a monomer of its own kind versus the other monomer type. open.edu The values of r1 and r2 determine the sequence distribution of the monomer units along the polymer chain, leading to random, alternating, or block copolymers. open.eduvot.pl
For instance, in the copolymerization of tris(methoxyethoxy)vinylsilane (TMEVS, M1) with acrylamide (AM, M2), the reactivity ratios were found to be r1 = 0.22 and r2 = 1.21. vot.pl Since r1 is less than 1 and r2 is greater than 1, it indicates that the TMEVS-terminated radical prefers to add AM, while the AM-terminated radical prefers to add another AM monomer. This results in a copolymer that tends to form blocks of acrylamide units. vot.pl Similarly, in the copolymerization of 3-(trimethoxysilyl)propyl methacrylate (TMSPMA) with N-vinyl pyrrolidone (NVP), the reactivity ratios were determined to be r1 = 3.722 and r2 = 0.097, indicating that the reactivity of the TMSPMA monomer is significantly higher than that of NVP. tsijournals.com
The sequence distribution can be calculated statistically from these reactivity ratios, providing a detailed picture of the copolymer's microstructure. vot.pltsijournals.com This knowledge is crucial as the arrangement of monomers significantly influences the final properties of the polymer. semanticscholar.org The reactivity of vinylsilane monomers themselves is influenced by the position of the silicon atom relative to the vinyl group; proximity can lower reactivity due to dπ–pπ interactions. tsijournals.comsemanticscholar.org
Table 1: Reactivity Ratios for Copolymers of Vinylsilane Derivatives
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Copolymer Structure Tendency |
| Tris(methoxyethoxy)vinylsilane (TMEVS) | Acrylamide (AM) | 0.22 | 1.21 | Block |
| 3-(trimethoxysilyl)propyl methacrylate (TMSPMA) | Acrylamide (AM) | 1.87 | 0.80 | Block |
| 3-(trimethoxysilyl)propyl methacrylate (TMSPMA) | N-vinyl pyrrolidone (NVP) | 3.722 | 0.097 | More reactive M1 |
| Vinyltriethoxysilane (B1683064) (VTES) | n-Butyl Acrylate (B77674) (BA) | 0.044 | 8.56 | Highly alternating tendency |
Data sourced from multiple studies. vot.pltsijournals.comresearchgate.net
Copolymerization with Acrylate Monomers
Vinylsilane monomers, particularly vinyl alkoxysilanes, can be effectively copolymerized with acrylate monomers to incorporate silane (B1218182) functionality into acrylic polymers. google.com This process is valuable for creating crosslinkable polymers used in applications such as solvent-borne coatings for the automotive industry. google.com The acrylate monomers suitable for this copolymerization include a wide range of alkyl acrylates like methyl acrylate, butyl acrylate, and ethyl hexyl acrylate, as well as cycloaliphatic acrylates. google.com
The copolymerization is typically a free-radical process where the vinyl groups of both the silane and the acrylate monomers react to form the polymer backbone. google.comaip.org While the copolymerization is generally successful, challenges can arise due to the low reactivity of some vinylsilane monomers. aip.org To overcome this and achieve good conversion rates with minimal coagulum, specialized techniques like mini-emulsion polymerization can be employed. researchgate.netaip.org This method has been used to synthesize vinyltriethoxysilane (VTES) and n-butyl acrylate (BA) copolymer latexes, protecting the hydrolyzable silane groups from premature reaction with water. researchgate.net
Research has shown that in the copolymerization of VTES (M1) and n-butyl acrylate (M2), the reactivity ratios differ significantly (r1 = 0.044, r2 = 8.56), indicating a strong preference for the incorporation of the acrylate monomer. researchgate.net Despite the low relative reactivity of the vinylsilane, its incorporation provides pendant alkoxysilane groups that are crucial for subsequent crosslinking reactions. aip.orgpcimag.com
Polymer Backbone Structures from Vinylsilane Monomers
Formation of Polysilane and Polycarbosilane Backbones
The polymerization of vinylsilane monomers can result in different polymer backbone structures, namely polysilanes, which feature a silicon-silicon (-Si-Si-) backbone, and polycarbosilanes, which have a silicon-carbon (-Si-C-) backbone. nasa.govaip.org The resulting structure is highly dependent on the polymerization catalyst and conditions. nasa.govnasa.gov
When alkylsilanes are polymerized using a titanocene (B72419) catalyst, the primary product is a polysilane, formed through dehydrogenative coupling. nasa.gov However, when vinylsilane is polymerized under the same conditions, it predominantly yields a polymer with a polycarbosilane backbone, often mixed with some polysilane structure. nasa.govnasa.govscience.gov This difference arises because the unsaturated vinyl group participates in the polymerization through mechanisms like hydrosilation, which leads to the formation of Si-C bonds in the main chain. nasa.govnasa.gov
The polymerization of vinylsilane with a dimethyltitanocene catalyst, for example, produces a mixture containing about 74% polycarbosilane and 26% polysilane. nasa.gov This process is fundamentally different from the polymerization of alkylsilanes. nasa.gov It is also possible to create copolymers with mixed backbone structures by copolymerizing vinylsilane with an alkylsilane, such as methylsilane. nasa.gov In such cases, the ratio of polysilane to polycarbosilane in the backbone can be tailored by adjusting the monomer feed ratio. nasa.gov These different backbone structures are crucial as they significantly influence the properties of the resulting polymer and its subsequent conversion to ceramic materials upon pyrolysis. science.gov
Table 2: Polymer Backbone Structures from Silane Monomers
| Monomer | Catalyst System | Predominant Backbone Structure |
| Alkylsilanes (e.g., Methylsilane, Ethylsilane) | Titanocene | Polysilane (-Si-Si-) |
| Vinylsilane | Titanocene | Polycarbosilane (-Si-C-) with some Polysilane |
| Allylsilane | Titanocene | Polysilane and Polycarbosilane (80:20 ratio) |
| Methylsilane / Vinylsilane Copolymerization | Titanocene | Mixed Polysilane and Polycarbosilane |
Data compiled from NASA technical reports. nasa.gov
Mechanisms of Crosslinking in Vinylsilane-Containing Polymers
Polymers containing vinylsilane units, often incorporated through grafting or copolymerization, can be crosslinked to form a three-dimensional network, significantly enhancing their thermal stability and mechanical properties. specialchem.com The most common method is moisture-curing, which is a two-step process. pcimag.comspecialchem.com
Step 1: Incorporation of Vinylsilane The first step involves incorporating the silane into the base polymer. specialchem.com This can be achieved either by grafting a vinyl alkoxysilane, such as vinyltrimethoxysilane (B1682223) (VTMS) or vinyltriethoxysilane (VTES), onto a pre-existing polymer backbone (like polyethylene) or by directly copolymerizing the vinylsilane with the primary monomer (e.g., ethylene). specialchem.com The grafting reaction is typically initiated by a peroxide, which creates radical sites on the polymer chain that then react with the vinyl group of the silane. core.ac.uk
Step 2: Hydrolysis and Condensation The second step is the crosslinking reaction itself, which is triggered by exposure to water. pcimag.comspecialchem.com The alkoxy groups (-OR) on the grafted silane undergo hydrolysis in the presence of moisture to form reactive silanol (B1196071) groups (-Si-OH). pcimag.com These silanol groups are unstable and subsequently undergo a condensation reaction with other silanol groups on adjacent polymer chains. core.ac.uk This condensation forms stable and flexible siloxane bridges (-Si-O-Si-), releasing a molecule of water in the process. pcimag.comspecialchem.com The reaction is generally accelerated by a condensation catalyst, such as dibutyltin (B87310) dilaurate. core.ac.uk This moisture-curing process can be controlled and carried out after the polymer has been processed into its final shape, such as a pipe or cable insulation. specialchem.com The resulting siloxane crosslinks are less rigid than the carbon-carbon bonds formed in peroxide crosslinking, which can impart superior impact resistance and tensile strength to the material. specialchem.com
Computational Chemistry of Vinylfluorosilane Systems
Quantum Chemical Methodologies Applied to Vinylfluorosilanes
A variety of quantum chemical methods are employed to study vinylfluorosilane and its derivatives, each offering a different balance of accuracy and computational cost. wikipedia.org
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are frequently used to investigate vinylfluorosilanes. novapublishers.com The Hartree-Fock (HF) method provides a foundational level of theory, while Møller-Plesset perturbation theory to the second order (MP2) incorporates electron correlation for more accurate energy calculations. wikipedia.orgresearchgate.net
These methods have been successfully applied to determine the equilibrium geometries of different rotational isomers (rotamers) of this compound derivatives. researchgate.net For instance, in studies of dimethyl vinyl fluorosilane, ab initio calculations with basis sets up to MP2/6-311+G(2d,2p) have been used to determine conformational stabilities. researchgate.net Similarly, for molecules like CH2CHSiHDCl, complete equilibrium geometries have been determined using basis sets such as 6-31G(d), 6-311+G(d,p), and 6-311+G(2d,2p) at both the RHF and MP2 levels. researchgate.net These calculations are crucial for understanding the potential energy surface and the barriers to internal rotation. researchgate.net
Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance of accuracy and computational efficiency. novapublishers.commdpi.com It is particularly useful for studying the electronic structure and reactivity of organosilicon compounds. acs.org
DFT calculations, often using functionals like B3LYP, are employed to investigate reaction mechanisms involving vinylsilanes. For example, DFT has been used to study the rhodium(I)-catalyzed intermolecular hydroacylation of vinylsilane with benzaldehyde, elucidating the intermediates and transition states of the catalytic cycle. science.gov Theoretical studies on the transmetalation between a palladium(II)-vinyl complex and vinylsilane have utilized DFT to understand how fluoride (B91410) anions accelerate the reaction, revealing that the anion facilitates the formation of a hypervalent silicon center in the transition state. nih.gov DFT calculations have also been instrumental in understanding the stereoselectivity of reactions, such as the trans-hydroboration of internal alkynes catalyzed by cationic ruthenium(II) complexes, by mapping out the reaction mechanism and identifying key intermediates. acs.org
Ab Initio Calculations (e.g., MP2, HF)
Conformational Analysis and Energetics of this compound Conformers
The rotation around the silicon-carbon single bond in this compound derivatives leads to different spatial arrangements known as conformers. ijpsr.comscribd.com Computational methods are essential for analyzing the relative energies of these conformers and the energy barriers separating them. nobelprize.org
For dimethyl vinyl fluorosilane, both experimental (infrared and Raman spectroscopy) and computational studies have been performed. researchgate.net Ab initio calculations at the MP2/6-311+G(2d,2p) level have been used to determine the enthalpy difference between the cis and gauche conformers. researchgate.net These calculations predicted the gauche conformer to be more stable. researchgate.net The barriers for the cis to gauche, gauche to gauche, and gauche to cis interconversions have also been calculated. researchgate.net Such detailed energetic information helps in interpreting experimental spectra and understanding the dynamic behavior of the molecule. researchgate.net
Below is a table summarizing the calculated energy differences and rotational barriers for dimethyl vinyl fluorosilane.
| Parameter | Calculated Value (cm⁻¹) | Calculated Value (kcal/mol) | Method |
| Enthalpy Difference (Gauche vs. Cis) | 67 ± 7 | 0.19 ± 0.02 | Ab Initio (MP2/6-311+G(2d,2p)) |
| Cis to Gauche Barrier | 731 | 2.09 | Ab Initio |
| Gauche to Gauche Barrier | 492 | 1.41 | Ab Initio |
| Gauche to Cis Barrier | 607 | 1.74 | Ab Initio |
This table presents theoretical data on the conformational energetics of dimethyl vinyl fluorosilane.
Vibrational Frequency Calculations and Spectroscopic Correlations
Computational chemistry is a powerful tool for predicting and interpreting vibrational spectra (infrared and Raman). wikipedia.orgyukiozaki.com Calculating the vibrational frequencies of a molecule helps in assigning the experimentally observed spectral bands to specific molecular motions. uni-rostock.demckendree.edu
For vinylsilane and its derivatives, vibrational assignments are often supported by normal coordinate calculations. researchgate.net These calculations are typically performed at the same level of theory used for geometry optimization, such as RHF/6-31G* or DFT. researchgate.netmckendree.edu The calculated frequencies, though often systematically higher than experimental values, can be scaled to provide excellent agreement with observed spectra. mckendree.edu This correlation between theoretical and experimental spectra provides confidence in the determined molecular structure and vibrational assignments. capes.gov.brglobalauthorid.comoptica.org For example, complete vibrational assignments for both the cis and gauche conformers of dimethyl vinyl fluorosilane have been proposed based on such calculations, which aids in the interpretation of infrared band contours and Raman depolarization ratios. researchgate.net
The table below shows a comparison of calculated and experimental vibrational frequencies for a related molecule, illustrating the typical accuracy of such predictions.
| Vibrational Mode | Calculated Frequency (cm⁻¹) (DFT) | Experimental Frequency (cm⁻¹) |
| Umbrella motion | 667 | 650-700 |
| B-O Stretching | 873 | N/A |
| Asymmetric B-O-H Stretch | 1391-1454 | 1200-1400 |
This table compares DFT-calculated vibrational frequencies with experimental IR values for a B₃O₃H₃ unit, showcasing the correlation that can be achieved. mckendree.edu
Reaction Pathway Analysis and Energy Profiles for Vinylsilane Transformations
Understanding the mechanism of a chemical reaction involves mapping the potential energy surface that connects reactants to products via transition states. nih.gov Computational chemistry is indispensable for this task, allowing for the calculation of reaction pathways and the associated energy profiles. acs.org
For vinylsilane transformations, such as electrophilic substitutions, cyclizations, and metal-catalyzed reactions, computational studies provide key mechanistic insights. mcgill.caacs.orgwikipedia.org For instance, theoretical investigations of the reaction of silylene (SiH₂) with ethylene (B1197577) showed that the formation of vinylsilane is not a favorable pathway under thermal decomposition conditions of ethylsilane. kuleuven.be Instead, the reaction proceeds through the formation of silirane. kuleuven.be
In the context of fluoride-accelerated cross-coupling reactions, DFT and MP2-MP4 calculations have been used to compare different possible reaction courses. nih.gov These studies revealed that the reaction has a very high activation barrier in the absence of a fluoride anion. nih.gov The calculations showed that the fluoride anion lowers the activation energy significantly by participating in the transition state, leading to the formation of a hypervalent silicon intermediate. nih.gov The energy profile below illustrates the effect of the fluoride anion on the activation barrier.
| Reaction Pathway | Activation Energy (Ea) (kcal/mol) | Reaction Energy (ΔE) (kcal/mol) |
| Without Fluoride Anion | 45.8 | 25.6 (Endothermic) |
| With Fluoride Anion (Course 2) | 25.3 | -5.7 (Exothermic) |
| With Fluoride Anion (Course 3) | 12.7 | -24.8 (Exothermic) |
This table summarizes the calculated activation and reaction energies for the transmetalation between a palladium(II)-vinyl complex and vinylsilane, with and without the presence of a fluoride anion. nih.gov
Theoretical Prediction of Reactivity and Selectivity in Vinylsilane Chemistry
Beyond explaining known reactivity, computational chemistry can predict the outcome of unknown reactions, guiding experimental efforts. nih.govchemrxiv.org By calculating and comparing the activation energies for different possible reaction pathways, chemists can predict which products are likely to form and with what selectivity (e.g., regioselectivity or stereoselectivity). researchgate.net
Advanced Spectroscopic Characterization of Vinylfluorosilane Compounds
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for probing the molecular structure of vinylfluorosilane. These methods provide detailed information about the vibrational modes of the molecule, which are sensitive to its geometry, bonding, and conformational state.
Infrared (IR) Spectroscopy: Band Assignments and Conformational Studies
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a unique fingerprint of the molecule, with specific bands corresponding to distinct vibrational motions. For this compound and its derivatives, IR spectroscopy is instrumental in identifying functional groups and elucidating conformational isomers.
In the study of vinylsilane, for instance, IR spectra have been used for normal coordinate analysis and to investigate its torsional barrier. capes.gov.br The analysis of IR band contours and frequency shifts upon isotopic substitution, such as with deuterium, aids in making definitive vibrational assignments. capes.gov.br Research on dimethyl vinyl fluorosilane has shown the presence of both cis and gauche conformers in fluid phases. researchgate.net Variable temperature IR studies of this compound dissolved in liquid xenon revealed that the cis conformer is more stable, with an enthalpy difference of 77 ± 8 cm⁻¹ (220 ± 23 cal mol⁻¹). researchgate.net In the solid state, however, only the cis conformer is present. researchgate.net
A complete vibrational assignment for the cis conformer has been proposed based on infrared band contours, relative intensities, and group frequencies. researchgate.net These assignments are further supported by ab initio calculations. researchgate.net The characteristic IR absorption bands for vinyl groups typically appear in specific regions: the C=C stretch is found between 1680-1640 cm⁻¹, the =C-H stretch occurs from 3100-3000 cm⁻¹, and the =C-H bend is observed between 1000-650 cm⁻¹. libretexts.org For organosilicon compounds, the Si-C stretching vibrations also provide valuable structural information.
The table below summarizes some key IR band assignments for vinylsilane and related compounds.
| Vibrational Mode | **Frequency Range (cm⁻¹) ** | Compound Type |
| =C-H Stretch | 3100-3000 | Alkenes libretexts.org |
| C-H Stretch (alkane) | 3000-2850 | Alkanes libretexts.org |
| C=C Stretch | 1680-1640 | Alkenes libretexts.org |
| C-H Bend (scissoring) | 1470-1450 | Alkanes libretexts.org |
| =C-H Bend | 1000-650 | Alkenes libretexts.org |
| SiC₃ Torsion | 50-55 | Trimethylvinylsilane capes.gov.br |
This table provides a generalized range for characteristic vibrations based on established spectroscopic data.
Raman Spectroscopy: Molecular Vibrations and Structural Elucidation
Raman spectroscopy is a complementary technique to IR spectroscopy that relies on the inelastic scattering of monochromatic light. wikipedia.org It provides information about molecular vibrations, offering a "chemical fingerprint" that can be used for identification and structural analysis. anton-paar.com A key advantage of Raman spectroscopy is its ability to detect non-polar bonds and symmetric vibrations that may be weak or absent in IR spectra. upenn.edu
In the context of this compound, Raman spectroscopy has been used to study conformational equilibria and molecular vibrations. For dimethyl vinyl fluorosilane, Raman spectra of the liquid phase, combined with temperature-dependent studies, have helped to determine the enthalpy difference between the cis and gauche conformers. researchgate.net Depolarization ratios measured from the Raman spectra of the liquid state are crucial for assigning vibrational modes to their respective symmetry classes. researchgate.netwikipedia.org
The combination of IR and Raman spectroscopy, supported by theoretical calculations, allows for a detailed and robust structural elucidation of this compound and its derivatives. capes.gov.brresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the chemical structure and dynamics of molecules. By probing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity of atoms, identify different chemical environments, and analyze the three-dimensional structure of molecules. For this compound and its polymeric derivatives, various NMR techniques, including ¹H, ¹³C, and ²⁹Si NMR, are indispensable for a comprehensive characterization.
¹H NMR and ¹³C NMR for Structural Determination
¹H (proton) and ¹³C NMR are fundamental techniques for the structural elucidation of organic and organometallic compounds, including this compound. rsc.org ¹H NMR provides information about the number, type, and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon framework of the molecule. mdpi.com
In this compound, the ¹H NMR spectrum would show distinct signals for the vinyl protons, with their chemical shifts and coupling constants providing information about their chemical environment and spatial relationships. Similarly, the ¹³C NMR spectrum would display signals for the vinyl carbons, with their chemical shifts indicating the nature of their bonding. The use of two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure. mdpi.com
For example, in a study of plasma-polymerized tris(2-methoxyethoxy)vinylsilane, ¹H and ¹³C NMR were used to confirm that the polymer structure was very similar to the monomer, with the exception of some minor cyclic impurities. osti.gov
²⁹Si NMR for Polymer Backbone Analysis and Silicon Chemical Environment
²⁹Si NMR spectroscopy is a specialized technique that is particularly valuable for studying silicon-containing compounds. magritek.com Although the ²⁹Si isotope has a low natural abundance (4.7%) and a lower sensitivity compared to ¹H, it provides direct insight into the chemical environment of silicon atoms. magritek.com This is crucial for characterizing the backbone structure of polymers derived from this compound.
²⁹Si NMR can distinguish between different silicon environments, such as those in the main polymer chain, at branching points, or in end-groups. magritek.comvot.pl This information is vital for understanding the polymerization mechanism and the resulting polymer architecture. For instance, in the pyrolytic conversion of poly(vinylsilane) to ceramics, ²⁹Si NMR was used to determine that the polymer has a predominantly polycarbosilane backbone with some polysilane structure. nasa.govnasa.gov This structural information is critical as the pyrolysis pathway and the properties of the final ceramic material are highly dependent on the polymer's backbone structure. nasa.govnasa.gov
Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to enhance the signal of ²⁹Si and provide information about the number of protons attached to the silicon atom, further aiding in structural analysis. magritek.com
Solid-State NMR for Polymer Composites
Solid-state NMR is an essential technique for characterizing the structure and dynamics of solid materials, including polymer composites containing this compound-derived components. In these materials, the vinylsilane often acts as a coupling agent to improve the interface between an inorganic filler (like silica) and an organic polymer matrix.
¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR is a powerful solid-state NMR technique that can provide direct evidence for the covalent bonding between the vinylsilane and the polymer matrix. ubc.caacs.orgacs.org By selectively enriching the vinylsilane with ¹³C isotopes, it is possible to observe the signals from the incorporated silane (B1218182) and confirm the formation of covalent bonds with the polymer. ubc.caacs.org For example, ¹³C CP/MAS NMR studies have demonstrated the covalent incorporation of triethoxyvinylsilane into polystyrene and poly(methyl methacrylate) matrices. ubc.caacs.org
X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental composition and chemical states of the top 5 to 10 nanometers of a material's surface. eag.comwikipedia.orgwarwick.ac.uk This method involves irradiating a sample with monochromatic X-rays, which causes the emission of photoelectrons. eag.com The kinetic energies of these emitted electrons are characteristic of the elements from which they were ejected, allowing for quantitative elemental analysis and identification of chemical bonding states. eag.comwikipedia.org
In the context of materials derived from or treated with fluorine-containing silicon compounds like this compound, XPS is invaluable for characterizing the surface chemistry. For instance, in studies of fluorinated silicon-containing films, XPS is used to quantify the atomic composition and identify the bonding environments of silicon, carbon, fluorine, and oxygen. nih.govresearchgate.netgoogle.com
Research on fluorinated silicon nitride films produced by plasma-enhanced chemical vapor deposition (PECVD) from silane (SiH₄) and silicon tetrafluoride (SiF₄) mixtures demonstrates the utility of XPS. google.com Depth profiles obtained by XPS reveal that these films can be silicon-rich and contain up to 17% fluorine. google.com The analysis also shows that hydrogen content varies with the ratio of silane to silicon tetrafluoride in the precursor gases. google.com Similarly, in the study of fluorinated SiO₂ (SiOF) films, XPS analysis, in conjunction with infrared spectroscopy, provides crucial information about the chemical structure, revealing fluorine concentrations and the formation of Si-F bonds. researchgate.net
High-resolution XPS spectra provide detailed chemical state information. For example, in the analysis of fluorinated poly(vinyltrimethylsilane) (PVTMS) films, the C1s, Si2p, and O1s spectra are deconvoluted to identify different chemical bonds. nih.gov The virgin PVTMS shows a primary C1s peak at 284.3 eV and Si2p peaks corresponding to Si-C (100.5 eV) and Si-O (101.4 eV) bonds. nih.gov After fluorination, shifts and new peaks appear, indicating the formation of C-F, Si-F, and other fluorinated species. nih.gov An increase in fluorination time leads to higher concentrations of fluorine and oxygen on the surface, while carbon and silicon concentrations decrease. nih.gov
XPS is also employed to study the formation and stability of passivation layers, such as the SiOxFy layer formed during cryogenic etching of silicon with SF₆/O₂ plasma. epfl.ch In-situ XPS analysis tracks the evolution of fluorine, oxygen, and silicon species as the sample is warmed, providing insights into the desorption mechanisms. epfl.ch The data can distinguish between SiFx species incorporated into the silicon structure and C-F bonds from surface contamination. epfl.ch
The quantitative data from XPS is often presented in tables detailing the atomic concentrations of elements on the surface of the material under different conditions.
Table 1: Example of XPS Elemental Surface Composition Data for Fluorinated PVTMS Films
| Fluorination Time (min) | C (at. %) | Si (at. %) | O (at. %) | F (at. %) |
|---|---|---|---|---|
| 0 (Virgin) | 78 | 19.5 | 2.5 | 0 |
| 15 | ~50 | - | - | - |
| 60 | - | - | ~20 | - |
Note: This table is illustrative, based on trends described in the literature. nih.gov The symbol '-' indicates that specific values were not provided in the summarized text.
Table 2: Example of XPS Binding Energies for Chemical States in PVTMS
| Element | Orbital | Chemical Bond | Binding Energy (eV) |
|---|---|---|---|
| Carbon | C1s | C-C/C-H | 284.3 nih.gov |
| Silicon | Si2p | Si-C | 100.5 nih.gov |
| Silicon | Si2p | Si-O | 101.4 nih.gov |
| Oxygen | O1s | O-Si | 532.1 nih.gov |
Note: This table presents reference binding energies for specific bonds identified in PVTMS before fluorination. nih.gov
Advanced Spectroscopic Techniques for Material Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption or transmission of light in the ultraviolet and visible regions of the electromagnetic spectrum. drawellanalytical.commt.com This method is based on the principle that molecules absorb specific wavelengths of light, causing electronic transitions from the ground state to an excited state. drawellanalytical.com The amount of light absorbed is proportional to the concentration of the absorbing species, a relationship described by the Beer-Lambert law. mt.comresearchgate.net
In the study of plasma processes involving this compound and related compounds, UV-Vis spectroscopy serves as a powerful diagnostic tool. avsconferences.org It can be used for the qualitative and quantitative analysis of reactants, products, and reactive species within the plasma phase or in liquids treated by the plasma. researchgate.netuu.nl For example, in plasma-activated water (PAW), UV-Vis spectroscopy can quantify the concentrations of long-lived reactive oxygen and nitrogen species (RONS) such as hydrogen peroxide (H₂O₂), nitrites (NO₂⁻), and nitrates (NO₃⁻). researchgate.net
The technique's ability to perform multiple measurements during plasma activation makes it suitable for monitoring the evolution of chemical species in real-time. researchgate.net By fitting the absorption spectra, the concentrations of individual components in a complex mixture can be determined. researchgate.net For instance, the absorption spectra of PAW in the 200 to 300 nm range can be deconvoluted to reveal the contributions of H₂O₂, NO₂⁻, and NO₃⁻. researchgate.net
UV-Vis spectroscopy is also used to characterize materials deposited via plasma polymerization. For example, the loading of a drug like cis-platinum onto a plasma co-polymerized film can be quantified by measuring the absorbance of the drug in a solution before and after loading or by dissolving the drug-loaded film. oncotarget.com The characteristic absorption bands of cis-platinum, such as a strong band at 203 nm and a weaker band at 330 nm, allow for its detection and quantification. oncotarget.com
Table 3: Example of UV-Vis Absorption Maxima for Species Relevant in Plasma Processes
| Species | Wavelength Range (nm) | Type of Transition |
|---|---|---|
| NO₂⁻ | 200 - 230 researchgate.net | n → π* |
| NO₃⁻ | 200 - 230 researchgate.net | n → π* |
| H₂O₂ | 200 - 230 researchgate.net | n → σ* |
| Cis-platinum | 203, 229, 330 oncotarget.com | Metal to Ligand Charge Transfer (MLCT), d-d transition |
| Hemoglobin | 250, 410 oncotarget.com | π → π* |
Note: This table provides examples of absorption regions for various species that can be analyzed using UV-Vis spectroscopy.
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a material as a function of temperature or time under a controlled atmosphere. polymerinnovationblog.comtorontech.comintertek.com The resulting data is typically plotted as a TGA curve (mass vs. temperature) and its derivative, the DTG curve (rate of mass change vs. temperature), which helps to identify distinct decomposition stages. polymerinnovationblog.com TGA is widely used to characterize the thermal stability, decomposition kinetics, and composition of polymers and composites. torontech.comintertek.comopenaccessjournals.com The analysis can be performed in an inert atmosphere (e.g., nitrogen) to study thermal decomposition or in an oxidative atmosphere (e.g., air) to study thermo-oxidative degradation. polymerinnovationblog.comintertek.com
In the context of this compound-related materials, TGA is crucial for evaluating the thermal properties of polymers derived from it, such as poly(vinylsilane). The pyrolysis of poly(vinylsilane) to form silicon-carbide ceramics has been studied using TGA. nasa.gov The TGA trace of poly(vinylsilane) in an argon atmosphere shows multiple weight loss regions. nasa.gov These regions, centered around 160-200 °C, 350-375 °C, and 435-480 °C, correspond to the evolution of different volatile species, such as silane, and complex rearrangement reactions. nasa.gov The char yield, or the percentage of material remaining at high temperatures, is a key parameter obtained from TGA that indicates the efficiency of the conversion to a ceramic material. nasa.govresearchgate.net For poly(vinylsilane), char yields at 1400 °C can be around 66.9%. nasa.gov
TGA is also used to study the thermal degradation of copolymers and blends. For example, the thermal stability of copolymers of poly(lactic acid) (PLA) with poly(hexylene succinate) (PHSu) has been investigated by TGA. mdpi.com The TGA curves reveal how the presence of one polymer affects the degradation profile of the other. mdpi.comscirp.org Kinetic analysis of TGA data, using methods like the Friedman isoconversional method, can provide the activation energy of the degradation process, offering deeper insights into the reaction mechanisms. mdpi.com
Table 4: TGA Decomposition Stages for Poly(vinylsilane)
| Decomposition Stage | Temperature Range (°C) | Associated Process |
|---|---|---|
| 1 | 160 - 200 nasa.gov | Evolution of silane |
| 2 | 350 - 375 nasa.gov | Evolution of silane |
| 3 | 435 - 480 nasa.gov | Rearrangement reactions |
| 4 | > 1000 nasa.gov | Hydrogen elimination |
Note: This table is based on representative TGA data for poly(vinylsilane) pyrolysis under an argon atmosphere. nasa.gov
Electron microscopy techniques, primarily Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for visualizing the morphology and structure of materials at the micro- and nanoscale. mdpi.com
Scanning Electron Microscopy (SEM) uses a focused beam of electrons to scan the surface of a sample, generating images based on the detection of secondary or backscattered electrons. nanoscience.com This provides high-resolution information about the surface topography and composition, often with a three-dimensional appearance. nanoscience.comnih.gov SEM is widely used to examine the surface of films and coatings. For instance, in the study of plasma-polymerized films, SEM can reveal whether the coatings are smooth, uniform, and free of defects like pinholes. frontiersin.org It can also be used to observe changes in surface morphology after treatments, such as the deposition of an organosilane layer on a polymer substrate. nih.gov When combined with Energy Dispersive X-ray Spectroscopy (EDS), SEM can provide elemental mapping of the surface. inesctec.pt
Transmission Electron Microscopy (TEM) operates by passing a beam of electrons through an ultrathin specimen. thermofisher.com The transmitted electrons form an image, providing detailed information about the internal structure of the material, including its crystal structure, morphology, and the size and distribution of nanoparticles. mdpi.comthermofisher.com TEM offers significantly higher resolution than SEM, capable of imaging individual atoms under optimal conditions. mdpi.commeasurlabs.com
In the context of materials derived from this compound precursors, TEM is essential for characterizing nanoparticles. For example, silica (B1680970) nanoparticles synthesized using trimethoxyvinylsilane can be analyzed by TEM to determine their size, shape, and size distribution. aidic.it Studies have shown that synthesis parameters, such as reaction temperature, can influence the resulting particle size, with TEM images confirming the formation of spherical nanoparticles ranging from approximately 28 nm to 182 nm. aidic.it Similarly, TEM is used to characterize silicon nanoparticles produced by methods like induction thermal plasma, revealing that particles smaller than 10 nm are often amorphous, while larger ones can be crystalline. matec-conferences.org
Table 5: Comparison of SEM and TEM for Materials Characterization
| Feature | Scanning Electron Microscopy (SEM) | Transmission Electron Microscopy (TEM) |
|---|---|---|
| Principle | Detects scattered electrons from the sample surface. nanoscience.com | Detects electrons transmitted through a thin sample. thermofisher.com |
| Information Obtained | Surface topography, morphology, composition. nanoscience.comthermofisher.com | Internal structure, crystallography, particle size/shape. thermofisher.com |
| Image Type | Typically 3D-like surface image. nih.gov | 2D projection of the sample's interior. thermofisher.com |
| Resolution | < 1 nm to several nm. nanoscience.com | Sub-nanometer, down to atomic scale (~0.1-0.2 nm). nih.govmeasurlabs.com |
| Sample Thickness | No specific thickness requirement for bulk samples. thermofisher.com | Must be very thin (typically < 150 nm). thermofisher.commeasurlabs.com |
| Typical Application | Analyzing surface coatings, films, and bulk materials. frontiersin.orgnih.gov | Characterizing nanoparticles, crystal defects, and internal structures. aidic.itmatec-conferences.org |
Advanced Applications and Emerging Research Directions in Materials Science
Role as Monomers in Advanced Polymer Synthesis
The vinyl group in vinylsilanes is susceptible to polymerization, making it a valuable monomer for creating advanced polymers. Its ability to be incorporated into polymer chains introduces silicon-containing moieties, which can impart unique thermal, mechanical, and surface properties to the final material.
Vinylsilanes can be polymerized through various mechanisms, including free-radical polymerization, to form homopolymers or copolymerized with other monomers to create functionalized copolymers. The resulting polymers possess reactive silyl (B83357) groups that can be used for subsequent crosslinking or grafting reactions.
Research has demonstrated the synthesis of copolymers of acrylamide (B121943) with vinylsilane monomers like 3-(trimethoxysilyl)propyl methacrylate (B99206) (TMSPMA) and tris(methoxyethoxy)vinylsilane (TMEVS) via free radical polymerization. vot.pl The composition and microstructure of these copolymers can be controlled, leading to materials with tailored properties. vot.pl Similarly, vinylsilane monomers such as vinyltrimethoxysilane (B1682223) (VTMOS) and vinyltriethoxysilane (B1683064) (VTEOS) have been copolymerized with monomers like methyl methacrylate (MMA), tert-butyl acrylate (B77674) (tBA), and N-vinyl-2-pyrrolidone (VP) to produce functionalized vinyl copolymers. researchgate.net These polymerization processes allow for the introduction of specific functionalities into the polymer backbone, which can be leveraged for applications requiring adhesion, crosslinking, or surface modification. dakenchem.comnih.gov
The development of controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT), has further expanded the ability to synthesize polymers with complex and well-defined architectures from vinyl monomers. nih.govmdpi.com This control enables the creation of block copolymers and other advanced structures where the vinylsilane functionality is precisely placed. nih.govmdpi.com
Poly(vinylsilane) and related polymers serve as critical precursors in the fabrication of high-performance ceramic materials through a process known as polymer-derived ceramics (PDCs). aip.org In this method, the vinylsilane-based polymer is synthesized and then pyrolyzed in an inert atmosphere at high temperatures. During pyrolysis, the polymer decomposes and transforms into a ceramic residue, primarily silicon carbide (SiC) or silicon oxycarbide (SiOC). aip.orgacs.orgnasa.gov
Poly(vinylsilane) itself has been identified as a direct precursor to silicon carbide. acs.orgdntb.gov.ua The polymerization of vinylsilane can yield polycarbosilane structures, which upon pyrolysis convert to SiC. nasa.gov This route is advantageous for producing SiC fibers and matrices for ceramic matrix composites (CMCs), as it allows for processing at lower temperatures compared to traditional ceramic fabrication methods. nasa.govresearchgate.net Researchers have used poly(vinylsilane), often blended with other precursors like polycarbosilane, to improve the fabrication process of SiC/SiC composites. researchgate.netcapes.gov.br
Similarly, silicon oxycarbide ceramics can be synthesized from precursors derived from vinyl-functional alkoxysilanes like vinyltrimethoxysilane (VTMS). scielo.br Sol-gel methods are often employed to create a preceramic polysiloxane network from monomers including VTMS. scielo.brbibliotekanauki.pl The nature of the organic group (vinyl, in this case) on the silicon atom directly influences the development of the final ceramic phases during pyrolysis. scielo.br The copolymerization of different alkyl- and alkenylsilanes allows for control over the polymer structure, char yield, and the final stoichiometry of the SiOC ceramic. nasa.gov
| Precursor Polymer System | Resulting Ceramic | Key Findings/Advantages | Reference |
|---|---|---|---|
| Poly(vinylsilane) (PVS) | Silicon Carbide (SiC) | Direct conversion to SiC; used for fibers and matrices in composites. | acs.orgdntb.gov.uacapes.gov.br |
| Copolymers of methylsilane and vinylsilane | Silicon Carbide (SiC) | Copolymer composition controls char yield and ceramic stoichiometry. A 75/25 methyl/vinyl ratio is noted as a good precursor for crystalline SiC. | nasa.gov |
| Vinyltrimethoxysilane (VTMS) via Sol-Gel | Silicon Oxycarbide (SiOC) | The vinyl group influences the evolution of SiC and free carbon phases within the SiOC matrix upon pyrolysis. | scielo.br |
| Polysilsesquioxanes (from Phenyl/Methyl silsesquioxanes) | Silicon Oxycarbide (Si-C-O) | Copolymer composition tailors rheological properties for composite fabrication and influences the carbon content of the final ceramic. | nasa.gov |
Modern polymerization techniques enable the synthesis of polymers with precisely controlled and complex architectures, moving beyond simple linear chains. numberanalytics.comnih.gov For vinyl monomers, methods like living anionic polymerization, controlled radical polymerization (e.g., RAFT), and ring-opening metathesis polymerization (ROMP) are employed to create structures such as block copolymers, star-shaped polymers, and graft polymers. mdpi.comacs.orgbeilstein-journals.org
These advanced architectures allow for the creation of materials with highly specific properties. For example, block copolymers synthesized with a vinylsilane-containing block can self-assemble into nanostructures, combining the properties of the different polymer segments. beilstein-journals.org End-functional polymers, where a reactive group is placed at the end of a polymer chain, are instrumental in building these complex structures. nih.gov While specific examples focusing exclusively on vinylfluorosilane are sparse, the principles established for other vinyl monomers are broadly applicable. The incorporation of vinylsilane units into these tailored architectures provides a route to novel hybrid materials with precisely located inorganic functionalities. dakenchem.comnih.gov
Precursors for Silicon Carbide and Silicon Oxycarbide Composites
Silane (B1218182) Coupling Agents in Composite Materials
The effectiveness of a vinylsilane as a coupling agent stems from its bifunctional nature. The hydrolyzable alkoxy groups on the silicon atom react with water to form silanol (B1196071) groups (Si-OH). These silanols then condense with hydroxyl groups present on the surface of inorganic fillers, forming stable, covalent Si-O-filler bonds. researchgate.net Simultaneously, the vinyl group of the silane can copolymerize or react with the polymer matrix during crosslinking, often initiated by peroxides or radiation. evonik.comevonik.com
This dual reaction mechanism creates a strong chemical bridge across the interface, improving stress transfer from the polymer matrix to the reinforcing filler. nih.govmdpi.com The result is a composite material with enhanced mechanical properties, such as tensile and flexural strength, particularly under wet conditions. specialchem.com Furthermore, improved interfacial adhesion leads to better resistance to moisture ingress, which in turn preserves the electrical insulating properties of the composite. specialchem.comkoreascience.kr This enhancement is critical in applications like wire and cable insulation and glass-reinforced plastics. evonik.comspecialchem.com
| Property Improved | Mechanism of Improvement | Typical Application | Reference |
|---|---|---|---|
| Mechanical Strength (Tensile, Flexural) | Enhanced stress transfer across the filler-matrix interface via covalent bonding. | Glass-reinforced thermoplastics and thermosets. | specialchem.com |
| Moisture Resistance | Formation of a stable, water-resistant bond at the interface, preventing water from weakening the adhesion. | Wire & cable compounds, outdoor composites. | evonik.comspecialchem.com |
| Electrical Properties | Prevention of water accumulation at the interface, maintaining high volume resistivity. | High-voltage insulation, cable sheathing. | koreascience.kr |
| Filler Dispersion | Hydrophobization of the filler surface reduces agglomeration and improves compatibility with the polymer matrix. | Mineral-filled polymers. | evonik.comevonik.com |
The surface of inorganic fillers like silica (B1680970) and nanosilica is typically covered with hydroxyl (-OH) groups, making it hydrophilic. mdpi.com This characteristic leads to poor compatibility and dispersion within non-polar polymer matrices, often causing the filler particles to agglomerate. mdpi.comnih.gov
Treating silica with a vinylsilane coupling agent is a common and effective surface modification strategy. researchgate.net The process involves the hydrolysis of the vinylsilane and its subsequent condensation with the surface silanol groups of the silica. nih.gov This reaction grafts the vinylsilane molecules onto the silica surface, effectively replacing the hydrophilic hydroxyl groups with hydrophobic organofunctional groups. nih.govresearchgate.net This surface transformation from hydrophilic to hydrophobic significantly reduces the surface energy of the filler, weakens the hydrogen bonding between particles, and minimizes agglomeration. mdpi.com
The modified, hydrophobic nanosilica can be dispersed much more homogeneously throughout the polymer matrix. researchgate.net This improved dispersion, combined with the chemical bonding potential of the vinyl groups, leads to substantial enhancements in the mechanical and electrical properties of the resulting nanocomposites. nih.govresearchgate.net Studies on silicone rubber nanocomposites have shown that the addition of vinylsilane-modified nanosilica increases both AC insulation breakdown strength and tensile strength. researchgate.net
Surface Science and Thin Film Deposition
Plasma Chemical Vapor Deposition (CVD) of Vinylsilane Films
Plasma-enhanced chemical vapor deposition (PECVD) is a versatile technique for depositing thin films from gaseous precursors at lower temperatures than conventional CVD, making it suitable for a wide range of substrates. ceitec.czsemicore.com In this process, an electrical field generates a plasma, an ionized gas containing energetic electrons and ions. ceitec.cz These energetic particles collide with the precursor gas molecules, causing them to fragment into reactive radicals. ceitec.czcuni.cz These radicals are then adsorbed onto the substrate surface, where they polymerize to form a thin, uniform, and often pinhole-free film. cuni.czrsc.org
Vinylsilane and its derivatives, such as vinyltriethoxysilane (VTEO), tetravinylsilane (B72032) (TVS), and tris(2-methoxyethoxy)vinylsilane, are frequently used as organosilicon monomers in PECVD. cuni.czrsc.org The vinyl group in these precursors is highly reactive in the plasma environment, and its characteristic peak is typically absent in the infrared spectrum of the resulting plasma polymer, indicating its participation in the polymerization process. rsc.org The resulting films are generally amorphous, hydrogenated silicon carbide (a-SiC:H) or polysiloxane-like materials. cuni.czcapes.gov.br
The properties of the deposited films—such as chemical composition, density, hardness, and wettability—are strongly influenced by the plasma deposition parameters. cuni.cz Key parameters include the effective power supplied to the plasma, the monomer gas flow rate, and the chamber pressure. cuni.czrsc.org By carefully controlling these conditions, the fragmentation of the monomer and the subsequent deposition mechanism can be tailored to produce films with specific desired characteristics for applications in microelectronics, composite materials, and solid polymer electrolytes. cuni.czrsc.org For instance, ultra-thin solid polymer electrolyte films with high ionic conductivity have been synthesized by the plasma polymerization of tris(2-methoxyethoxy)vinylsilane. rsc.orgrsc.org
| Precursor Monomer | Deposition Method | Key Deposition Parameters | Resulting Film/Application | Source(s) |
| Vinyltriethoxysilane (VTEO) | Plasma Polymerization | Effective power, monomer flow rate | Interphase for composite materials | cuni.cz |
| Tetravinylsilane (TVS) | Plasma Polymerization | Effective power, monomer flow rate | Interphase for composite materials | cuni.cz |
| Tris(2-methoxyethoxy)vinylsilane | Plasma Polymerization | RF power (13.56 MHz), Pressure (0.3 Torr) | Solid polymer electrolyte film | rsc.org, rsc.org |
| Vinylsilane | Chemical Vapor Deposition (CVD) | Growth Temperature (600-800 °C) | SiC thin films | researchgate.net, researchgate.net |
Surface Energy Modification: Hydrophilicity and Hydrophobicity Tuning
Silane coupling agents are widely used to alter the surface energy and wettability of various substrates. gelest.comgelest.com this compound, by its chemical nature, is suited for creating low-energy, hydrophobic surfaces. The modification process typically involves the reaction of the silane with hydroxyl groups present on an inorganic substrate, forming stable covalent bonds. gelest.comcankaya.edu.tr The organic vinyl groups orient away from the surface, creating a new surface layer with low energy. mdpi.com
This reduction in surface energy translates to increased hydrophobicity, a property characterized by the tendency to repel water. gelest.commdpi.com A common metric for this is the water contact angle; a surface is generally considered hydrophobic if the water contact angle is greater than 90°. mdpi.com Research on various vinylsilanes has demonstrated their effectiveness in this regard. For example, the modification of hydrophilic nanosilica particles with a vinylsilane coupling agent successfully transformed their surface to be hydrophobic. researchgate.net Similarly, treating cellulose (B213188) nanocrystals with triethoxyvinylsilane improved surface hydrophobicity. researchgate.netnih.gov The increase in water contact angle is directly related to the migration of silicon to the surface and the outward orientation of the silane's organic side-chains, which reduces the surface energy of the resulting film. mdpi.com This ability to tune surface energy is critical for applications such as creating water-repellent architectural coatings, improving the dispersion of fillers in polymer composites, and developing anti-stiction coatings for microelectromechanical systems (MEMS). gelest.comresearchgate.net
| Substrate | Modifying Agent | Effect | Resulting Property | Source(s) |
| Acrylic Coating | Ethylene-based silane | Reduces surface energy | Increased water contact angle (up to 100°) | mdpi.com |
| Cellulose Nanocrystals | Triethoxyvinylsilane (TEVS) | Grafting of pendant vinyl groups | Improved surface hydrophobicity | researchgate.net, nih.gov |
| Nanosilica Particles | Vinylsilane coupling agent | Surface modification | Hydrophobic characteristic | researchgate.net |
| Abrasive Grains | Vinyl silanes (hydrophobic component) | Forms a film on the grain | Modified surface energy | google.com |
Membrane Modification for Enhanced Antifouling Properties
Membrane fouling, the undesirable adhesion of foulants like proteins, organic molecules, and microorganisms to a membrane surface, is a major challenge in water purification and separation processes. nih.gov It leads to reduced flux, increased energy consumption, and a shorter membrane lifespan. Surface modification of membranes using compounds like this compound is an effective strategy to mitigate fouling. mdpi.commdpi.com
The modification enhances antifouling properties by altering the membrane's surface chemistry, primarily its hydrophobicity, surface charge, and roughness. nih.gov Grafting vinylsilane molecules onto a membrane surface can create a low-energy, hydrophobic barrier that reduces the adhesion forces between foulants and the membrane. mdpi.commdpi.com For instance, modifying a polysulfone/polyethersulfone hybrid membrane with vinyl triethylene (b-methoxy ethoxy) silane (VTMES) resulted in a crosslinked silicone film on the surface. mdpi.com This modified membrane demonstrated excellent antifouling performance, achieving a flux recovery rate of approximately 90% after filtration cycles with humic acid, a model organic foulant. mdpi.com
Another approach involves incorporating vinylsilane-functionalized nanoparticles into the membrane matrix during its fabrication. researchgate.net These nanoparticles can alter the membrane's structure and surface properties. Studies have shown that embedding nanoparticles functionalized with vinyl groups can increase membrane hydrophilicity and porosity, which also contributes to improved antifouling characteristics by creating a hydration layer that acts as a physical barrier to foulant attachment. mdpi.comresearchgate.net Both hydrophilic and hydrophobic surface modifications have been proven to enhance fouling resistance, and the optimal strategy often depends on the specific foulant and operating conditions. mdpi.comhep.com.cn
| Membrane Material | Modification Strategy | Effect on Membrane | Antifouling Performance | Source(s) |
| Polysulfone/Polyethersulfone | Crosslinking with VTMES | Formation of a network silicone film on the surface. | Flux Recovery Rate (FRR) increased to 90.0%. | mdpi.com |
| Polyethylene | Embedding vinyl functionalized SiO₂ nanoparticles | Increased hydrophilicity, porosity, and water flux. | Mitigated fouling during humic acid filtration. | researchgate.net |
| Polyvinylidene fluoride (B91410) (PVDF) | Blending with GO-ZnO nanocomposite | Improved hydrophilicity and porosity. | Reduced irreversible fouling ratio to 7.21%. | nih.gov |
| Cellulose Acetate | Embedding PEG-grafted nanodiamonds | Increased hydrophilicity and water uptake. | Improved antifouling performance against BSA. | jwent.net |
Radiochemistry and Silicon-18F Labeling (Focus on Chemical Aspects)
Organofluorosilanes as Precursors for Positron Emission Tomography (PET) Tracers
Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the detection of gamma rays emitted from the annihilation of positrons. researchgate.net These positrons are released by radionuclides, among which fluorine-18 (B77423) (¹⁸F) is ideal due to its short half-life (109.8 minutes), low positron energy (which allows for high-resolution images), and well-established production in cyclotrons. nih.govfrontiersin.org The core of PET tracer development lies in the chemical challenge of incorporating ¹⁸F into biologically active molecules efficiently and under mild conditions. nih.govprinceton.edu
Organofluorosilanes have emerged as highly valuable precursors for the synthesis of ¹⁸F-labeled PET tracers. capes.gov.br The key chemical feature is the silicon-fluorine (Si-F) bond. Silicon-based fluoride acceptors (SiFA) allow for a straightforward and efficient labeling methodology, often through a simple isotopic exchange (IE) reaction where a stable ¹⁹F atom on the precursor is swapped with a radioactive ¹⁸F atom. researchgate.netacs.org This approach avoids the harsh, strongly basic conditions often required for traditional nucleophilic fluorination, which can degrade sensitive biomolecules like peptides and proteins. nih.govresearchgate.net
From a chemical standpoint, the success of an ¹⁸F-silyl-modified tracer depends critically on the hydrolytic stability of the Si-¹⁸F bond under physiological conditions (pH 7.4). capes.gov.br Premature defluorination in vivo would lead to the accumulation of free [¹⁸F]fluoride in bones, compromising the image quality and diagnostic information. acs.org The stability of the Si-F bond is not intrinsic but is determined by the nature of the other substituents on the silicon atom. capes.gov.br The presence of bulky or electron-withdrawing groups, such as tert-butyl or aryl groups, can significantly enhance the stability of the Si-F bond against hydrolysis. researchgate.netcapes.gov.br Therefore, the design of organofluorosilane precursors, like this compound derivatives, involves a careful tuning of the silicon's chemical environment to achieve a balance between facile radiolabeling and sufficient in vivo stability for PET imaging. capes.gov.br
| Tracer/Precursor Type | Labeling Method | Key Chemical Aspect | Significance | Source(s) |
| Organofluorosilanes | Isotopic Exchange (¹⁹F/¹⁸F) | Hydrolytic stability of the Si-¹⁸F bond is modulated by substituents on silicon. | Allows for milder labeling conditions suitable for sensitive biomolecules. | researchgate.netnih.govcapes.gov.br |
| ¹⁸F-SiFAlin-TATE | SiFA-based ¹⁸F-radiolabeling | Utilizes a di-tert-butyl[¹⁸F]fluorosilylbenzene acceptor for stability. | First SiFA-labeled PET tracer to enter clinical trials. | acs.org |
| [¹⁸F]SF-AAN | One-step ¹⁸F labeling | A novel probe targeting the enzyme legumain. | High radiochemical conversion (>85%) and purity (>99%). | nih.gov |
| RGD-peptides | Prosthetic group labeling (e.g., SiFA) | Circumvents harsh conditions that could denature the peptide. | Enables imaging of integrin αᵥβ₃ expression in tumors. | nih.gov |
Chemical Strategies for ¹⁸F-Labeling of Silicon Atoms
The introduction of the radioactive fluorine isotope, ¹⁸F, onto silicon atoms is a critical step in the development of novel positron emission tomography (PET) imaging agents. The silicon-fluoride bond's stability and the ability to label complex biomolecules under mild conditions are paramount. Several chemical strategies have been developed to achieve ¹⁸F-labeling of silicon atoms, often utilizing this compound derivatives or their precursors.
One prominent method involves the isotopic exchange (IE) on a pre-synthesized, non-radioactive ¹⁹F-silane precursor. Schirrmacher and colleagues demonstrated that [¹⁸F]SiFA (silicon-based fluoride acceptor) building blocks could be generated in high radiochemical yields (RCYs) and specific activities through IE from their corresponding ¹⁹F-precursors. nih.gov For instance, the conversion of [¹⁹F]-tBu₂PhSiF to [¹⁸F]-tBu₂PhSiF proceeded with 80–95% RCY in the presence of [¹⁸F]⁻/Kryptofix 2.2.2. nih.gov This approach is advantageous as it allows for the purification and characterization of the non-radioactive standard before the rapid and efficient introduction of ¹⁸F.
Another key strategy is the direct nucleophilic substitution on a suitable silicon precursor, such as a silanol or a hydrosilane. Labeling can be performed in organic solvents or aqueous solutions. For example, the labeling of silanols at room temperature in organic solvents is feasible, although bulkier substituents on the silicon atom can lead to lower yields. frontiersin.org Aqueous labeling procedures have also been successfully developed, which is particularly significant for large biomolecules like peptides and antibodies that are sensitive to organic solvents. nih.govscirp.org The use of sterically hindered silanols and silyl hydrides in one-step labeling procedures has been reported to produce [¹⁸F]fluorosilanes. scirp.org
The choice of precursor is crucial. While chlorosilanes are reactive, their high tendency to hydrolyze rapidly makes them unsuitable for labeling more complex molecules. uni-muenchen.de Silanols and silyl ethers have emerged as more stable and effective precursors. frontiersin.orguib.no Recent research has explored the use of solid-supported silyl ethers, which could potentially simplify the purification process by allowing for the separation of the ¹⁸F-labeled tracer from unreacted materials without the need for HPLC. uib.no
The reaction conditions, including temperature and the choice of solvent and reagents, are optimized to maximize the radiochemical yield and minimize reaction time. For instance, labeling of a small SiFA-octreotate derivative has been achieved using aqueous procedures. nih.gov The development of these chemical strategies has laid the groundwork for the broader application of ¹⁸F-labeled organofluorosilanes in PET imaging. nih.gov
Hydrolytic Stability of Radiolabeled Organofluorosilanes
The utility of ¹⁸F-labeled organofluorosilanes as PET imaging agents is critically dependent on their hydrolytic stability in vivo. The Si-¹⁸F bond must remain intact long enough for the radiotracer to reach its biological target and for imaging to be performed, preventing the premature release of free [¹⁸F]fluoride, which leads to non-specific bone uptake and poor image quality. nih.govtum.de
The hydrolytic stability of organofluorosilanes is primarily influenced by the steric bulk of the substituents on the silicon atom. Early studies established that bulky groups, such as tert-butyl and phenyl groups, are essential for conferring stability. nih.govmdpi.com A systematic investigation by Höhne and colleagues provided detailed insights into the hydrolytic half-lives of various organofluorosilanes. nih.govuni-muenchen.de Their findings confirmed that increasing the steric hindrance around the silicon atom significantly enhances stability. For example, di-tert-butylphenylfluorosilane ([¹⁸F]69) was found to have high stability against hydrolysis. mdpi.com
The mechanism of hydrolysis is believed to proceed via a pentacoordinate intermediate, consistent with a classic SN2 reaction at the silicon center. uib.nomdpi.com The high polarization of the Si-F bond makes the silicon atom a weak Lewis acid, susceptible to nucleophilic attack by hydroxyl groups under aqueous conditions. mdpi.com By sterically shielding the silicon atom, bulky substituents hinder this nucleophilic attack, thereby slowing down the rate of hydrolysis.
The following table summarizes the hydrolytic half-lives of selected organofluorosilanes, illustrating the impact of substituent size on stability.
| Compound Name | Substituents on Silicon | Hydrolytic Half-life (t₁/₂) |
| [¹⁸F]18 | Phenyl, Methyl, Methyl | 5 min (in human serum) |
| [¹⁸F]5 | Phenyl, tert-Butyl, tert-Butyl | Persistently stable (in human serum) |
| [¹⁸F]7 | Phenyl, Phenyl, tert-Butyl | Persistently stable (in human serum) |
Data sourced from in vitro studies in human serum at 37.4°C. nih.gov
While bulky substituents enhance stability, they also increase the lipophilicity of the molecule, which can negatively impact its biodistribution and lead to non-specific uptake. nih.govscirp.org Therefore, a balance must be struck between achieving sufficient hydrolytic stability and maintaining favorable pharmacokinetic properties. Research has also shown that electronic effects from substituents on the phenyl ring can influence hydrolytic stability, suggesting that both steric and electronic factors play a role. uni-muenchen.de The ultimate goal is to design radiolabeled organofluorosilanes with adequate stability under physiological conditions (pH 7.4) to ensure reliable and high-quality PET imaging. uni-muenchen.de
Catalysis and Organic Synthesis Beyond Polymerization
The unique reactivity of the vinyl group attached to a silicon atom makes vinylsilanes, including this compound, valuable reagents in organic synthesis, extending beyond their use as monomers in polymerization.
Vinylsilanes are versatile intermediates in the construction of complex organic molecules due to their stability, low toxicity, and the predictable reactivity of the carbon-silicon bond. nih.govresearchgate.net They participate in a variety of carbon-carbon bond-forming reactions, offering regio- and stereoselective pathways to elaborate molecular structures. chemistry.or.jpchemtube3d.com
A primary application of vinylsilanes is in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling. nih.govresearchgate.netsioc-journal.cn In these reactions, the vinylsilane acts as a nucleophilic partner, coupling with a variety of electrophiles like aryl, vinyl, or alkyl halides and triflates. researchgate.netgelest.com This methodology allows for the stereospecific formation of substituted alkenes, preserving the geometry of the starting vinylsilane. gelest.com The reactivity of the silicon reagent can be enhanced by the presence of oxygen-containing substituents on the silicon atom, making vinyl silyl ethers and disiloxanes particularly effective coupling partners. nih.gov Copper-catalyzed cross-coupling reactions of vinylsilanes with electrophiles like benzyl (B1604629) bromides have also been developed, providing efficient routes to allylbenzenes. rsc.org
Beyond cross-coupling, the vinylsilane moiety can direct other transformations. For example, vinylsilanes can be used as stereo-controlling elements in pinacol-type 1,2-rearrangements, enabling the enantio- and diastereo-controlled synthesis of acyclic molecules with multiple stereogenic centers. chemistry.or.jp The electrophilic substitution of vinylsilanes provides another avenue for functionalization, where the silyl group controls the regioselectivity of the reaction. chemtube3d.comresearchgate.net
The following table provides examples of complex molecule synthesis utilizing vinylsilane reactivity:
| Reaction Type | Vinylsilane Derivative | Electrophile/Reagent | Product Type |
| Hiyama Cross-Coupling | (E)-vinylsilane | Aryl iodide | 2-Aryl olefin gelest.com |
| Hiyama Cross-Coupling | Dimethyl(5-methylfuryl)vinylsilane | Aryl chloride | Tetrasubstituted alkene researchgate.net |
| Copper-Catalyzed Coupling | cis/trans-vinylsilane | Benzyl bromide | Allylbenzene rsc.org |
| 1,2-Rearrangement | Vinylsilane-containing epoxy alcohol | Lewis acid | Acyclic polyol chemistry.or.jp |
The ability to synthesize vinylsilanes with high regio- and stereoselectivity, often through the hydrosilylation of alkynes, further enhances their utility in constructing complex molecular architectures. researchgate.netthieme-connect.com
Chiral vinylsilanes are valuable building blocks in asymmetric synthesis, allowing for the transfer of stereochemical information to create enantiomerically enriched products. The chirality can reside either at the silicon atom (Si-stereogenic) or at a carbon atom within the vinylsilane molecule. researchgate.netnih.gov
The development of catalytic asymmetric methods to synthesize chiral vinylsilanes has been a significant area of research. For instance, cobalt-catalyzed asymmetric hydrosilylation of unsymmetrical alkynes with dihydrosilanes can produce Si-stereogenic vinylhydrosilanes with high regio- and enantioselectivity. nih.gov Similarly, rhodium catalysis has been used for the enantioselective synthesis of linear silicon-stereogenic vinylsilanes from simple alkenes. researchgate.net
Once formed, these chiral vinylsilanes can be used in a variety of stereoselective transformations. researchgate.net For example, chiral α-metallated vinylsilanes can be converted into α-silyl-substituted allylic alcohols or α,β-unsaturated ketones. researchgate.net The latter can then undergo stereocontrolled conjugate cuprate (B13416276) addition, followed by removal of the silicon auxiliary, to yield β-chiral silicon-free ketones. researchgate.net Asymmetric epoxidation of vinylsilanes, catalyzed by chiral ketones, provides an effective route to chiral α,β-epoxysilanes, which are versatile synthetic intermediates. acs.org
Recent advancements include the nickel-catalyzed stereospecific reductive cross-coupling of vinyl chlorosilanes with axially chiral biaryl electrophiles. rsc.org This method produces atropisomeric biaryl organosilanes, which are a new class of chiral silicon-containing alkene ligands, without loss of enantioselectivity. rsc.org The generation of chiral secondary alkylcopper species, which can be challenging, has been applied to reactions with vinylsilane derivatives, enabling the rapid synthesis of highly enantioenriched organosilicon compounds. beilstein-journals.org
The use of chiral vinylsilanes offers a powerful strategy for controlling stereochemistry in organic synthesis, leading to the efficient construction of optically active molecules. researchgate.netdoaj.org
Synthesis of Complex Organic Molecules utilizing Vinylsilane Reactivity
Future Research Avenues and Challenges
The field of this compound chemistry and its broader context of organosilane research is dynamic, with numerous opportunities for future advancements and several challenges to overcome.
Future research is likely to focus on several key areas. The development of more sustainable and eco-friendly silanes, including bio-based options, is a growing trend driven by environmental concerns. archivemarketresearch.comdakenchem.com In the realm of materials science, there is a continuous demand for novel organosilanes with tailored functionalities to create high-performance materials for industries such as electronics, automotive, and construction. archivemarketresearch.comrussoindustrial.ru This includes the development of innovative hybrid materials and the increased use of nanotechnology incorporating silanes to enhance material properties. archivemarketresearch.comresearchgate.net For PET imaging applications, a primary goal is to develop more reliable and standardized one-step labeling procedures for complex biomolecules, which would ideally avoid the need for HPLC purification. uib.nomdpi.com Overcoming the trade-off between the hydrolytic stability and the increased lipophilicity of highly substituted organofluorosilanes remains a significant challenge. nih.govscirp.org
In organic synthesis, the exploration of new catalytic systems for vinylsilane functionalization will continue to be a major focus. beilstein-journals.orgorganic-chemistry.org This includes designing new ligands and catalysts to expand the scope and efficiency of cross-coupling and other transformations. nih.govbeilstein-journals.org The synthesis of structurally diverse and complex chiral organosilanes, particularly those with multiple stereocenters, presents an ongoing challenge that will drive innovation in asymmetric catalysis. researchgate.netrsc.org
Key challenges across the field include the price volatility of raw materials and the need to adhere to stringent regulatory requirements. archivemarketresearch.com For radiolabeled compounds, inherent instability and the need for specialized handling and disposal protocols are persistent challenges. moravek.combattelle.org Furthermore, a deeper mechanistic understanding of many silane-based reactions is needed to guide the rational design of new reagents and processes. researchgate.net
Emerging trends suggest a future where organosilane chemistry will play an increasingly important role in renewable energy sectors, medical applications, and the development of advanced functional materials with precisely controlled properties at the molecular level. archivemarketresearch.comrussoindustrial.runcsu.edu
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing and characterizing vinylfluorosilane to ensure purity and reproducibility?
- Methodological Answer: Synthesis should follow stepwise procedures under inert conditions (e.g., Schlenk line) to prevent hydrolysis. Characterization requires combining techniques:
- NMR spectroscopy (¹⁹F and ²⁹Si NMR to confirm fluorosilane structure and purity) .
- Gas chromatography-mass spectrometry (GC-MS) for volatile byproduct identification.
- Elemental analysis to validate stoichiometry.
- Experimental details (reagent ratios, temperature, catalyst) must be explicitly documented to enable replication .
Q. How should this compound be handled and stored to maintain stability during experiments?
- Methodological Answer: Store in moisture-free, amber glassware under nitrogen at ≤4°C to prevent degradation. Monitor stability via periodic FT-IR analysis for Si-F bond integrity (peaks ~800–1000 cm⁻¹). For reactive experiments (e.g., polymerization), pre-dry solvents and use anhydrous workstations .
Q. What spectroscopic techniques are most effective for confirming the structural identity of this compound derivatives?
- Methodological Answer:
- UV-Vis spectroscopy (Jasco V-730 or equivalent) to track conjugation changes in vinyl groups.
- Raman spectroscopy for Si-F vibrational modes, complemented by X-ray crystallography for solid-state structure elucidation .
- Cross-validate data with computational methods (e.g., DFT calculations for vibrational frequencies) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of this compound under varying catalytic conditions?
- Methodological Answer: Apply systematic frameworks:
- Controlled variable testing : Isolate factors (catalyst loading, solvent polarity) to identify conflicting influences .
- Kinetic profiling : Use in-situ FT-IR or NMR to track intermediate formation and rate constants.
- Meta-analysis : Compare datasets using statistical tools (ANOVA) to assess significance of discrepancies .
- Document conditions rigorously (e.g., trace moisture levels) to contextualize results .
Q. What strategies are recommended for designing mechanistic studies on this compound’s role in cross-coupling reactions?
- Methodological Answer:
- Isotopic labeling : Introduce deuterated vinyl groups to trace reaction pathways via MS/MS fragmentation.
- Computational modeling : Perform DFT simulations (Gaussian 09, ORCA) to map transition states and activation barriers .
- Operando spectroscopy : Pair reaction monitoring (e.g., ReactIR) with catalytic turnover frequency (TOF) measurements .
Q. How can researchers optimize analytical methods for quantifying trace impurities in this compound samples?
- Methodological Answer:
- Calibration curves : Use HPLC with UV/fluorescence detection, validated via spike-and-recovery tests (≥90% recovery).
- Limit of detection (LOD) : Employ tandem MS for sub-ppm impurity identification.
- Inter-laboratory validation : Share protocols across institutions to confirm reproducibility, addressing instrumental variability .
Q. What methodologies address challenges in synthesizing enantiopure this compound derivatives for asymmetric catalysis?
- Methodological Answer:
- Chiral auxiliaries : Design silicon-centered ligands (e.g., binaphthol derivatives) to induce stereoselectivity.
- Dynamic kinetic resolution (DKR) : Optimize reaction conditions (temperature, solvent) to enhance enantiomeric excess (ee).
- Circular dichroism (CD) : Monitor chiral centers post-synthesis .
Data Analysis & Reporting
Q. How should researchers analyze contradictory thermal stability data for this compound across studies?
- Methodological Answer:
- Thermogravimetric analysis (TGA) : Standardize heating rates (e.g., 10°C/min under N₂) to compare degradation profiles.
- Multivariate regression : Correlate stability with substituent electronegativity and steric bulk .
- Report confidence intervals and experimental uncertainties to clarify data ranges .
Q. What frameworks guide the ethical reporting of this compound’s environmental impact in academic studies?
- Methodological Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
